Costunolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLQFBHBWLLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-21-9 | |
| Record name | Costunolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Isolation and Natural Sourcing of Costunolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources and the methodologies for its extraction and purification, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is predominantly found in plants of the Asteraceae (Compositae) and Magnoliaceae families. The most commercially significant source is the root of Saussurea costus (synonymous with Aucklandia lappa or Saussurea lappa), a plant native to the Himalayan region. Other notable plant sources are listed below.
| Plant Species | Family | Plant Part | Reference |
| Saussurea costus (syn. Aucklandia lappa) | Asteraceae | Roots | [1] |
| Magnolia grandiflora | Magnoliaceae | Leaves, Bark | [2][3] |
| Magnolia sieboldii | Magnoliaceae | Stem Bark | [4] |
| Laurus nobilis | Lauraceae | Leaves | [5] |
| Tanacetum parthenium | Asteraceae | - | [5] |
| Michelia macclurei | Magnoliaceae | Root Bark | [6] |
| Vladimiria souliei | Asteraceae | - | [5] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a two-step process: initial extraction with organic solvents followed by chromatographic purification. The choice of solvent and chromatographic technique significantly impacts the yield and purity of the final product.
Extraction Methodologies
Solvent extraction is the primary method for obtaining a crude extract enriched with this compound. The selection of the solvent is critical for maximizing the extraction efficiency.
| Plant Material | Solvent | Extraction Method | Yield/Efficiency | Reference |
| Saussurea lappa Roots | Methanol | Sonication | Highest extractability compared to hexane, ethyl acetate, chloroform, dichloromethane, acetonitrile, ethanol, and acetone. | [7] |
| Saussurea lappa Roots | Methanol | - | Methanol was found to be the best solvent for extraction. | [8] |
| Michelia macclurei Root Bark | 95% Ethanol | Reflux | - | [6] |
Purification Techniques
Following extraction, the crude extract is subjected to purification to isolate this compound. High-purity this compound is typically achieved through various chromatographic methods.
A widely used method for the purification of this compound is silica gel column chromatography. This technique separates compounds based on their polarity.
| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Purity | Reference |
| Silica Gel | Petroleum ether-ethyl acetate (10:1, then 5:1) | Gradient | High Purity (white flaky crystals) | [6] |
| Silica Gel | Petroleum ether-ethyl acetate (4:1) | Isocratic | - | [6] |
HSCCC is a liquid-liquid partition chromatography technique that offers rapid and efficient separation of natural products.
| Two-Phase Solvent System | Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| Light petroleum–methanol–water (5:6.5:3.5, v/v/v) | Upper phase | Lower phase | 35.7 mg from 110 mg crude extract | 100% | [9][10] |
Experimental Protocols
General Extraction Protocol from Saussurea costus Roots
-
Preparation of Plant Material : The roots of Saussurea costus are dried and pulverized into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered root material is subjected to extraction with methanol. Sonication for 30 minutes is a commonly employed technique to enhance extraction efficiency.[7]
-
Filtration and Concentration : The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure to yield a crude methanolic extract.
Silica Gel Column Chromatography Protocol
-
Column Packing : A glass column is packed with silica gel (230-400 mesh) as the stationary phase. The column is typically packed as a slurry in a non-polar solvent like hexane.
-
Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dried, sample-adsorbed silica gel is then carefully loaded onto the top of the packed column.
-
Elution : The column is eluted with a solvent system of increasing polarity. For this compound purification, a gradient of petroleum ether and ethyl acetate is often used, starting with a non-polar mixture (e.g., 10:1) and gradually increasing the polarity (e.g., to 5:1).[6]
-
Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Isolation : Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
-
Preparation of Two-Phase Solvent System : A mixture of light petroleum, methanol, and water (e.g., in a 5:6.5:3.5 volume ratio) is thoroughly mixed and allowed to separate into two distinct phases.[9]
-
HSCCC System Preparation : The HSCCC coil is first filled with the stationary phase (typically the upper phase).
-
Sample Injection : The crude extract is dissolved in a small volume of the stationary phase and injected into the system.
-
Elution and Fraction Collection : The mobile phase (typically the lower phase) is then pumped through the coil at a specific flow rate, while the coil is rotated at a high speed (e.g., 900 rpm).[9] The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.
-
Purification : The fractions containing this compound are combined and the solvent is removed to yield the pure compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, including the NF-κB and Akt pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It achieves this by preventing the phosphorylation and subsequent degradation of IκB proteins, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[3]
Akt Signaling Pathway
This compound also targets the Akt signaling pathway, which is critical for cell survival and proliferation. It has been reported that this compound can directly bind to Akt, inhibiting its phosphorylation and activation. This leads to downstream effects on the mTOR pathway and the p53 tumor suppressor pathway.[11]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. A sesquiterpene lactone, this compound, from Magnolia grandiflora inhibits NF-kappa B by targeting I kappa B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a sesquiterpene from the stem bark of Magnolia sieboldii, inhibits the RAS-farnesyl-proteintransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102584759A - Extraction method for this compound - Google Patents [patents.google.com]
- 7. Estimation of this compound and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. tautobiotech.com [tautobiotech.com]
- 10. Preparative isolation and purification of this compound and dehydrocostuslactone from Aucklandia lappa Decne by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting AKT with this compound suppresses the growth of colorectal cancer cells and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Costunolide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. First isolated from the roots of Saussurea costus in 1960, this bioactive compound is a member of the germacranolide series and is found in various plant species.[1] Extensive preclinical research has unveiled its potential as a therapeutic agent, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth analysis of its mechanisms of action, with a focus on its modulation of key cellular signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams.
Chemical Structure and Physicochemical Properties
This compound is characterized by a 10-membered carbocyclic ring fused to a γ-lactone moiety, a structural feature common to germacranolide sesquiterpenes. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3aS,6E,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | [2] |
| Synonyms | (+)-Costunolide, Costus lactone, Melampolide, NSC 106404 | [3] |
| CAS Number | 553-21-9 | [3] |
| Molecular Formula | C₁₅H₂₀O₂ | [2] |
| SMILES | C/C/1=C\CC/C(=C/[C@@H]2--INVALID-LINK--C(=C)C(=O)O2)/C | [2] |
| InChI | InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14+/m0/s1 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 232.32 g/mol | [2] |
| Appearance | Off-white to white crystalline powder | [4] |
| Melting Point | 106-107 °C | [3][5][6][7] |
| Boiling Point | 385.4 ± 42.0 °C (Predicted) | [3][5][6] |
| Solubility | Soluble in DMSO, chloroform, ethyl acetate, acetone; Insoluble in water. | [3][5] |
| Optical Rotation | [α]²⁰/D +115° to +120° (c=0.2 in CHCl₃) | [4] |
| Storage | Store at -20°C | [3] |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential stems from its ability to modulate various cellular processes and signaling pathways.
Anticancer Activity
This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.
Table 3: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colon Cancer | Not specified, but demonstrated | [8] |
| MDA-MB-231 | Breast Cancer (ER-negative) | 20 and 40 (effective doses) | [9] |
| MCF-7 | Breast Cancer | 65 (for telomerase inhibition) | [3] |
| SGC-7901 | Gastric Adenocarcinoma | Not specified, but demonstrated | |
| Sarcoma cells | Sarcoma | 6.2 - 9.8 µg/mL | [10] |
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating inflammatory signaling pathways like NF-κB and MAPK.[11]
Antimicrobial Activity
This compound has shown promising activity against a range of microbial pathogens, including bacteria and fungi.
Table 4: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Bacterium | Activity demonstrated |
Antioxidant Activity
This compound possesses antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. While specific IC50 values for DPPH and ABTS assays are not consistently reported across the literature, its ability to counteract oxidative stress is well-documented.
Mechanisms of Action: Signaling Pathways
The diverse biological activities of this compound are attributed to its interaction with multiple intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway at multiple levels. It can directly bind to Akt, preventing its phosphorylation and activation.[12] This, in turn, suppresses the downstream signaling to mTOR and other effectors, leading to cell cycle arrest and apoptosis.[12][13]
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. This compound effectively suppresses NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα.[14][15] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[14]
Experimental Protocols
Extraction and Isolation of this compound from Saussurea lappa
This protocol describes a general procedure for the extraction and isolation of this compound from the dried roots of Saussurea lappa.
Methodology:
-
Preparation of Plant Material: Dry the roots of Saussurea lappa in the shade and grind them into a fine powder.[16]
-
Extraction:
-
Accurately weigh the powdered plant material (e.g., 500 mg).
-
Add an appropriate solvent (e.g., hexane, ethyl acetate, chloroform, or methanol) in a centrifuge tube.[16][17][18]
-
Sonicate the mixture for 30 minutes to facilitate extraction.[17][18]
-
Centrifuge the mixture at approximately 4000 rpm for 20 minutes.[17][18]
-
Collect the supernatant. Repeat the extraction process on the residue two to three more times to ensure complete extraction.
-
-
Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.
-
Isolation and Purification:
-
The crude extract is then subjected to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and may be further purified by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[19]
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like NF-κB and Akt.
Methodology:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Perspectives
This compound is a promising natural product with a wide range of therapeutic properties, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores its potential as a multi-target drug candidate. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals. Further investigations, including preclinical in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic efficacy and safety of this compound and its derivatives for the treatment of human diseases. The development of novel drug delivery systems may also enhance its bioavailability and clinical utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 553-21-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 553-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Showing Compound this compound (FDB015618) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in silico evaluation of NF-κB targeted this compound action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Saussurea lappa Clarke-Derived this compound Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates atherosclerosis in high-fat diet-fed ApoE−/− mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of this compound and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijrpc.com [ijrpc.com]
- 19. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Costunolide's Dichotomous Influence on Reactive Oxygen Species: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Costunolide, a naturally occurring sesquiterpene lactone, exhibits a complex and often contradictory role in the modulation of intracellular reactive oxygen species (ROS). This technical guide synthesizes the current understanding of this compound's effects on ROS production, presenting a dual narrative of it acting as both a potent pro-oxidant in cancerous cells and a protective antioxidant in normal and stressed cells. This dichotomy underscores its therapeutic potential, positioning it as a molecule of significant interest for further investigation in oncology and neuroprotection. This document provides an in-depth analysis of the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction: The Dual Nature of this compound in Redox Biology
This compound, isolated from medicinal plants such as Saussurea lappa, has garnered considerable attention for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A central theme emerging from the extensive research is its profound impact on cellular redox homeostasis. In the context of cancer, this compound predominantly acts as a pro-oxidant, inducing ROS accumulation to trigger programmed cell death.[3][4] Conversely, under different cellular conditions, it can activate antioxidant defense mechanisms, thereby protecting cells from oxidative damage.[5][6] This whitepaper will dissect these seemingly paradoxical effects, providing a comprehensive overview for researchers in drug discovery and development.
Pro-oxidant Effects of this compound in Cancer Cells
In a multitude of cancer cell lines, this compound has been demonstrated to elevate intracellular ROS levels, a critical event initiating a cascade of apoptotic signaling.[7][8][9] This pro-oxidant activity appears to be a cornerstone of its anti-tumor efficacy.
Induction of ROS-Mediated Apoptosis
Numerous studies have consistently shown that this compound treatment leads to a significant, dose-dependent increase in ROS generation in various cancer cells, including oral, bladder, leukemia, and osteosarcoma cell lines.[7][3][4][8] The pivotal role of ROS in this compound-induced apoptosis is substantiated by experiments where the antioxidant N-acetylcysteine (NAC) effectively reverses these apoptotic effects.[3][4][9]
Signaling Pathways Activated by this compound-Induced ROS
The accumulation of ROS triggered by this compound activates several downstream signaling pathways that converge to execute apoptosis.
-
Mitochondrial Dysfunction: this compound-induced ROS leads to a disruption of the mitochondrial membrane potential (Δψm), promoting the mitochondrial permeability transition (MPT).[3][9][10] This is followed by the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic pathway.[3][9]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of downstream targets like PARP and ultimately, apoptosis.[4][8][11]
-
MAPK and JNK Signaling: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in a ROS-dependent manner.[2][8][12] The activation of these pathways contributes to the apoptotic process, and inhibition of JNK has been shown to reverse this compound-induced apoptosis.[8]
-
Inhibition of Pro-Survival Pathways: this compound can also inhibit pro-survival signaling cascades, notably the PI3K/AKT pathway.[7][13][14] By inhibiting AKT, this compound downregulates downstream targets that promote cell survival, further sensitizing cancer cells to apoptosis.
Antioxidant and Cytoprotective Effects of this compound
In contrast to its pro-oxidant role in cancer cells, this compound also exhibits significant antioxidant and cytoprotective properties, particularly in non-cancerous cells or in models of oxidative stress-related diseases.[2][5][6][15]
Activation of the Nrf2 Pathway
A key mechanism underlying this compound's antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][15] Nrf2 is a master regulator of the antioxidant response. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][11] This activation of Nrf2 helps to restore cellular redox homeostasis and protect cells from oxidative damage.[5][6]
Neuroprotection and Cardioprotection
The Nrf2-mediated antioxidant activity of this compound has been demonstrated to confer neuroprotective effects in models of oxidative stress in neuronal cells.[5][6] It has been shown to attenuate ROS levels and restore thiol homeostasis in neuronal-like PC12 cells.[5][6] Furthermore, this compound has been reported to protect myocardial cells from ischemia-reperfusion injury by reducing ROS accumulation and apoptosis through Nrf2 activation.[15] In animal models of diabetes, this compound administration restored the levels of the antioxidant glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various tissues.[11][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound on ROS production and cell viability.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| SK-BR-3 | Breast Cancer | 12.76 | 48 | [18] |
| T47D | Breast Cancer | 15.34 | 48 | [18] |
| MCF-7 | Breast Cancer | 30.16 | 48 | [18] |
| MDA-MB-231 | Breast Cancer | 27.90 | 48 | [18] |
| T24 | Bladder Cancer | ~30 | 24 | [4] |
| HGC-27 | Gastric Cancer | ~20 | 48 | [13] |
| SNU-1 | Gastric Cancer | ~25 | 48 | [13] |
Table 2: this compound-Induced ROS Generation
| Cell Line | This compound Conc. (µM) | Fold Increase in ROS (vs. Control) | Duration (h) | Reference |
| Oral Cancer Cells | 10 | Significant increase | Various | [7] |
| T24 | 25 | ~17.5 | 24 | [4] |
| T24 | 50 | ~34.4 | 24 | [4] |
| HGC-27 | 20 | Significant increase | Not specified | [13] |
| SNU-1 | 20 | Significant increase | Not specified | [13] |
| PC12 (H2O2-induced) | Pretreatment | Significant decrease | 6 | [19] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Various human cancer cell lines (e.g., HL-60, T24, U2OS, HGC-27, SNU-1, SK-BR-3) and normal or non-cancerous cell lines (e.g., PC12, GES-1) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration is typically kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight before being treated with various concentrations of this compound for specified time periods.
Measurement of Intracellular ROS
-
Principle: The most common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After treatment with this compound, cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with DCFH-DA (typically 10-20 µM) in serum-free medium or PBS for 30-60 minutes at 37°C in the dark.
-
Following incubation, the cells are washed again with PBS to remove excess probe.
-
The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microplate reader. The excitation and emission wavelengths are typically around 488 nm and 525 nm, respectively.
-
For experiments involving antioxidants, cells are pre-treated with the antioxidant (e.g., NAC, typically 5 mM) for 1-2 hours before the addition of this compound.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protocol:
-
After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-JNK, Nrf2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
This compound-Induced Pro-oxidant Apoptotic Pathway
Caption: this compound induces ROS, leading to mitochondrial dysfunction and apoptosis.
This compound-Mediated Antioxidant Nrf2 Pathway
Caption: this compound activates the Nrf2 pathway to enhance antioxidant defenses.
Experimental Workflow for Assessing this compound's Effect on ROS
Caption: Workflow for investigating this compound's impact on cellular ROS levels.
Conclusion and Future Directions
This compound's multifaceted influence on ROS production presents both a challenge and an opportunity in drug development. Its ability to selectively induce oxidative stress in cancer cells makes it a promising candidate for anticancer therapy, potentially in combination with other treatments to enhance efficacy and overcome resistance.[20] Conversely, its capacity to bolster antioxidant defenses through Nrf2 activation suggests its utility in the treatment of diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular conditions.
Future research should focus on elucidating the precise molecular determinants that govern this compound's switch between pro-oxidant and antioxidant activities. A deeper understanding of its interactions with specific cellular targets and the influence of the cellular redox environment will be crucial for harnessing its full therapeutic potential. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]
- 4. Induction of Apoptosis by this compound in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2 by this compound provides neuroprotective effect in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis by ROS-mediated mitochondrial permeability transition and cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer [frontiersin.org]
- 14. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant activity of this compound and eremanthin isolated from Costus speciosus (Koen ex. Retz) Sm. [erepository.uonbi.ac.ke]
- 18. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective Effects of this compound against Hydrogen Peroxide-Induced Injury in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Costunolide's Regulation of Apoptosis and Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms through which costunolide, a naturally occurring sesquiterpene lactone, exerts its anti-cancer effects by modulating apoptosis and cell cycle progression. The information presented is collated from multiple peer-reviewed studies, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Core Mechanism: Induction of Apoptosis
This compound has been shown to induce apoptosis in a wide variety of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A primary mechanism is the generation of intracellular Reactive Oxygen Species (ROS), which acts as a key upstream event triggering mitochondrial dysfunction and subsequent apoptotic signaling cascades.[1][2][3]
Intrinsic Mitochondrial Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis. Treatment with this compound leads to an imbalance in the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[4][5] Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential (ΔΨm), leading to mitochondrial outer membrane permeabilization (MOMP).[1][6][8] The loss of membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of executioner caspases, including caspase-9 and caspase-3, culminating in the cleavage of Poly-ADP ribose polymerase (PARP) and programmed cell death.[3][4][9]
Extrinsic Death Receptor Pathway
In some cancer cell types, such as human breast cancer and leukemia cells, this compound also activates the extrinsic apoptotic pathway.[5][10] This involves the activation of death receptors like Fas, leading to the recruitment of the Fas-associated death domain (FADD).[5][11] This complex then activates the initiator caspase-8, which can directly activate caspase-3, thereby executing the apoptotic program.[2][5][10]
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following table summarizes key findings.
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Notes | Citation |
| A431 (Skin Carcinoma) | 0.8 | 48 | Increased Annexin V+/PI+ cells | Significant increase compared to control. | [4][12] |
| T24 (Bladder Cancer) | 25 | 24 | Increased apoptotic population | Dose-dependent increase in apoptosis. | [1] |
| T24 (Bladder Cancer) | 50 | 24 | Increased apoptotic population | Dose-dependent increase in apoptosis. | [1] |
| SK-MES-1 (Lung Carcinoma) | 40 | 24 | Significant increase | Dose-dependent induction of apoptosis. | [6][7] |
| SK-MES-1 (Lung Carcinoma) | 80 | 24 | Significant increase | Dose-dependent induction of apoptosis. | [6][7] |
| SGC-7901 (Gastric) | 40 | 24 | ~35% | Time-dependent increase in Annexin V+ cells. | [13] |
| HGC-27 / SNU-1 (Gastric) | Varies | 24 | Dose-dependent increase | Confirmed by flow cytometry. | [14] |
Caption: Signaling pathways of this compound-induced apoptosis.
Core Mechanism: Regulation of Cell Cycle
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G1/S checkpoints.[1][5] This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting tumor growth.
G2/M Phase Arrest
In many cancer cell lines, including bladder, breast, and gastric cancer, this compound causes a significant accumulation of cells in the G2/M phase.[1][14][15] This is often achieved by modulating the expression and activity of key G2/M regulatory proteins. For instance, this compound has been shown to downregulate the expression of Cyclin B1 and its partner kinase CDK1 (also known as Cdc2).[5][11] The inhibition of the Cyclin B1/CDK1 complex prevents cells from entering mitosis. Furthermore, this compound can increase the expression of the cyclin-dependent kinase inhibitor p21, which can bind to and inhibit CDK1, reinforcing the G2/M block.[4][11]
G1/S Phase Arrest
In other cellular contexts, such as human lung squamous carcinoma and prostate cancer cells, this compound induces arrest at the G1/S transition.[6][7] This mechanism is frequently linked to the tumor suppressor protein p53.[6][7] this compound can increase the expression of p53, which in turn transcriptionally activates p21.[6] p21 then inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1 to S phase transition.[5] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and blocking the transcription of genes required for DNA replication.[6][7]
Quantitative Data on Cell Cycle Arrest
The impact of this compound on cell cycle distribution is dose- and time-dependent. The table below summarizes quantitative data from relevant studies.
| Cell Line | Concentration (µM) | Treatment Time (h) | Cell Cycle Phase Arrest | % Cells in Arrested Phase | Citation |
| T24 (Bladder Cancer) | 50 | 24 | G2/M | 41.32% (Control: 13.78%) | [1][11] |
| SK-MES-1 (Lung Carcinoma) | 80 | 24 | G1/S | Significant increase vs. control | [6][7] |
| HA22T/VGH (Hepatoma) | 5 | 4 | G2/M | 34.8% | [16] |
| MCF-7 (Breast Cancer) | IC50 | 48 | S Phase | Significant increase | [15] |
| MDA-MB-231 (Breast Cancer) | IC50 | 48 | S and G2/M Phase | Significant increase | [15] |
| HGC-27 / SNU-1 (Gastric) | Varies | 24 | G2/M | Dose-dependent increase | [14] |
| Oral Cancer Cells (YD-10B) | 10 | 24 | G2/M | Increase in G2/M population | [17] |
Caption: Mechanisms of this compound-induced cell cycle arrest.
Overarching Signaling Pathway Modulation
The effects of this compound on apoptosis and the cell cycle are governed by its ability to modulate several upstream signaling pathways critical for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: this compound consistently inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.[17][18][19] By directly binding to and inhibiting AKT, it downregulates downstream targets like mTOR and GSK3β, which suppresses proliferation and promotes apoptosis.[14][17][18]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a key target. This compound selectively activates stress-activated protein kinases (SAPKs) like JNK and p38, which are known to promote apoptosis.[3][4][20] Conversely, it often suppresses the pro-proliferative ERK pathway.[4]
-
STAT3 and NF-κB Pathways: this compound has been shown to suppress the activation of transcription factors STAT3 and NF-κB, both of which are implicated in promoting inflammation, cell survival, and proliferation.[1][4]
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48 h).[1][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.[4][6]
-
Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as required.[6]
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[6]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[6]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by PI staining.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, Cyclin B1) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to normalize protein levels.[4]
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis.
-
Cell Seeding and Treatment: Culture and treat cells with this compound in appropriate plates or dishes.
-
Staining: After treatment, incubate the cells with a fluorescent cationic dye such as Rhodamine 123 (1 µM) or JC-1 for 15-30 minutes at 37°C.[1][8]
-
Washing: Wash the cells with PBS or assay buffer to remove excess dye.[21]
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.[1] In healthy cells, Rhodamine 123 accumulates in the mitochondria, emitting a strong fluorescent signal. In apoptotic cells with a depolarized ΔΨm, the dye fails to accumulate, resulting in a decreased signal.[1][8]
References
- 1. Induction of Apoptosis by this compound in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. This compound-induced apoptosis is caused by receptor-mediated pathway and inhibition of telomerase activity in NALM-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound causes mitotic arrest and enhances radiosensitivity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting AKT with this compound suppresses the growth of colorectal cancer cells and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem-agilent.com [chem-agilent.com]
Costunolide's Molecular Targets in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] In the context of neuronal cells and associated microglia, this compound modulates a sophisticated network of molecular targets and signaling pathways implicated in the pathogenesis of various neurodegenerative diseases. This technical guide provides an in-depth overview of these molecular interactions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascades. The primary mechanisms of action involve the inhibition of pro-inflammatory pathways such as NF-κB, the activation of the cytoprotective Nrf2 antioxidant response, and the direct binding to and modulation of key kinases like CDK2 and CaMKII.[3][4][5] Understanding these molecular targets is crucial for the development of this compound-based therapeutics for neurological disorders.
Core Molecular Targets and Signaling Pathways
This compound exerts its neuroprotective and anti-neuroinflammatory effects by engaging multiple intracellular targets. These interactions lead to the modulation of critical signaling pathways that govern inflammation, oxidative stress, and apoptosis in neuronal and microglial cells.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappaB (NF-κB) pathway.[6] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][7] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][6] Studies have shown that this inhibition is mediated, at least in part, by attenuating the phosphorylation of upstream kinases such as IKKβ and Akt.[3][8]
Activation of the Nrf2 Antioxidant Pathway
This compound provides significant neuroprotection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][9] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] this compound facilitates the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][10] This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces intracellular reactive oxygen species (ROS) and restores cellular redox homeostasis.[4][11] The neuroprotective effect of this compound is significantly diminished when Nrf2 is knocked down, highlighting the critical role of this pathway.[4][10]
Direct Binding and Modulation of Kinases
-
Cyclin-Dependent Kinase 2 (CDK2): High-throughput screening and validation assays, such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS), have identified CDK2 as a direct molecular target of this compound in microglial cells.[3][12] The binding of this compound to CDK2 is integral to its anti-neuroinflammatory effects. Silencing CDK2 has been shown to reverse the inhibitory effects of this compound on the AKT/IKKβ/NF-κB signaling pathway, indicating that CDK2 acts as a crucial upstream regulator in this cascade.[3]
-
PI3K/Akt/mTOR Pathway: this compound has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. In some contexts, it activates the PI3K/Akt pathway to suppress NF-κB and inflammation, conferring neuroprotection in models of hypoxic-ischemic brain injury.[8][13] Conversely, in other models, particularly in cancer cells and under certain inflammatory conditions, this compound inhibits the phosphorylation of Akt and mTOR, leading to anti-proliferative effects and reduced inflammation.[1][14][15] This suggests a context-dependent regulation of the PI3K/Akt pathway by this compound.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can attenuate neuronal cell injury by inhibiting the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which are involved in ROS-mediated oxidative stress and apoptosis.[11][16]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): In the context of ischemia-associated brain damage, CaMKII has been identified as a direct target of this compound.[5] this compound covalently binds to the Cys116 residue of CaMKII, inhibiting its phosphorylation. This action reduces calcium concentration in vascular smooth muscle cells, promoting vasodilation and increasing cerebral blood flow.[5]
Regulation of Apoptosis
This compound protects neuronal cells from apoptosis induced by various stressors, including oxidative stress and oxygen-glucose deprivation.[16][17] It stabilizes the mitochondrial membrane potential (MMP) and reduces the activity of executioner caspases, such as caspase-3.[11][16] Molecular docking studies and western blot analyses have confirmed that this compound can modulate the expression of apoptosis-related proteins, including decreasing the expression of pro-apoptotic proteins like Bax, Apaf-1, and cleaved caspases-9, -7, and -3, while increasing the expression of the anti-apoptotic protein Bcl-2.[17][18][19]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various molecular targets in neuronal and related cell lines as reported in the literature.
| Cell Line | Model/Stimulus | This compound Concentration | Measured Effect | Quantitative Result | Reference(s) |
| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of Nitric Oxide (NO) Production | Significant reduction in a dose-dependent manner | [3] |
| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of TNF-α Production | Significant reduction in a dose-dependent manner | [3] |
| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of IL-6 Production | Significant reduction in a dose-dependent manner | [3] |
| BV2 Microglia | LPS (1 µg/mL) | 5, 10, 20 µM | Inhibition of p-IKKβ, p-IκBα, p-p65 | Dose-dependent decrease in phosphorylation | [3] |
| PC12 Cells | H₂O₂ | 1, 5, 10 µM | Increased Cell Viability | Protection against H₂O₂-induced cell death | [16] |
| PC12 Cells | H₂O₂ | 10 µM | Reduction of Intracellular ROS | Significant decrease in ROS levels | [16] |
| PC12 Cells | H₂O₂ | 10 µM | Inhibition of p-p38 and p-ERK | Attenuation of H₂O₂-induced phosphorylation | [16] |
| SH-SY5Y Cells | MPP+ | 50, 100 µg/mL | Increased Cell Viability | Ameliorated MPP+-induced cytotoxicity | [20][21][22] |
| PC12 Cells | Oxygen-Glucose Deprivation | Not Specified | Modulation of Apoptotic Proteins | Increased Bcl-2; Decreased Bax, Cleaved Caspase-9/3 | [17] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Figure 1: this compound inhibits the CDK2-Akt-NF-κB pathway in microglia.
Figure 2: this compound activates the Nrf2 antioxidant response pathway.
Figure 3: this compound activates the PI3K/Akt pathway for neuroprotection.
Figure 4: Experimental workflow for Western Blot analysis.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the molecular targets of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 Cells (Murine Microglia): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Used as a model for neuroinflammation.[3]
-
PC12 Cells (Rat Pheochromocytoma): Cultured in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Used as a neuron-like model for studying neuroprotection and apoptosis.[4][16]
-
-
Treatment Protocol: Cells are typically seeded and allowed to adhere for 24 hours. They are then pre-treated with various concentrations of this compound (e.g., 1-20 µM) for a specified time (e.g., 1-2 hours) before being exposed to a stimulus like LPS (1 µg/mL) or H₂O₂ for a further incubation period (e.g., 1-24 hours).[3][16]
Western Blot Analysis
Western blotting is used to determine the levels of total and phosphorylated proteins in key signaling pathways.[23][24]
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein. For nuclear translocation studies, cytoplasmic and nuclear fractions are isolated using a nuclear extraction kit.[7][25]
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[24]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-IκBα, anti-Nrf2).
-
Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[24] Densitometry analysis is performed to quantify band intensity, often normalized to a loading control like β-actin or Lamin B.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Cells are seeded in a 96-well plate (e.g., 1x10⁴ cells/well) and cultured for 24 hours.
-
Treatment: Cells are treated with this compound and/or a cytotoxic agent (e.g., H₂O₂, MPP+) as described above.
-
MTT Incubation: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Nrf2/ARE Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene.[26][27][28]
-
Cell Line: An engineered cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter is used.[26]
-
Seeding and Treatment: Cells are seeded in a 96-well plate. After 24 hours, they are treated with this compound or a known Nrf2 activator (positive control).
-
Lysis and Luciferase Measurement: After the treatment period (e.g., 24 hours), cells are lysed, and a luciferase assay reagent is added.[29]
-
Quantification: Luminescence is measured using a luminometer. The fold induction of Nrf2 activity is calculated by normalizing the luciferase activity of treated cells to that of vehicle-treated cells. An internal control reporter (e.g., Renilla luciferase) may be co-transfected to normalize for transfection efficiency.[26]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect the DNA-binding activity of transcription factors, such as NF-κB.[30][31][32]
-
Nuclear Extract Preparation: Nuclear protein extracts are prepared from treated and control cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding sequence for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.[33][34] Supershift assays, involving the addition of an antibody specific to an NF-κB subunit (e.g., p65), can be used to confirm the identity of the transcription factor in the complex.[33]
Conclusion and Future Perspectives
This compound presents a compelling profile as a neurotherapeutic agent, acting on a nexus of pathways central to neuroinflammation and oxidative stress. Its ability to inhibit the NF-κB pathway, activate the protective Nrf2 response, and directly engage key cellular kinases like CDK2 and CaMKII underscores its multi-target potential. The data summarized herein provide a robust foundation for its mechanism of action in neuronal and microglial cells. Future research should focus on translating these preclinical findings into in vivo models of neurodegenerative diseases, exploring the pharmacokinetics and blood-brain barrier permeability of this compound, and further elucidating the context-dependent regulation of pathways like PI3K/Akt. This continued investigation is essential for harnessing the full therapeutic potential of this compound in the treatment of complex neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of Nrf2 by this compound provides neuroprotective effect in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound covalently targets and inhibits CaMKII phosphorylation to reduce ischemia-associated brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proinflammatory cytokines and iNOS in activated murine BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Neuroinflammation by this compound Attenuates Hypoxic-Ischemic Brain Damage via the PI3K/AKT Pathway in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 by this compound provides neuroprotective effect in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound normalizes neuroinflammation and improves neurogenesis deficits in a mouse model of depression through inhibiting microglial Akt/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effects of this compound against Hydrogen Peroxide-Induced Injury in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound attenuates oxygen-glucose deprivation/reperfusion-induced mitochondrial-mediated apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcog.com [phcog.com]
- 19. phcog.com [phcog.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
- 22. This compound and Parthenolide Ameliorate MPP+ Induced Apoptosis in the Cellular Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 25. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 26. benchchem.com [benchchem.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]
- 34. researchgate.net [researchgate.net]
The Pharmacokinetics and Bioavailability of Costunolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of costunolide, a naturally occurring sesquiterpene lactone with significant therapeutic potential. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes associated signaling pathways to support further research and development.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound has been investigated in several preclinical studies, primarily in rat models. These studies reveal variability in its absorption, distribution, metabolism, and excretion depending on the route of administration and the specific experimental conditions.
Oral Administration
Following oral administration, this compound generally exhibits poor absorption and low bioavailability.[1] The time to reach maximum plasma concentration (Tmax) is typically long, suggesting slow absorption from the gastrointestinal tract.[1][2] The area under the curve (AUC), which represents total drug exposure, is consequently low.[1][2]
Intravenous Administration
In contrast to oral administration, intravenous injection of this compound results in significantly higher maximum plasma concentrations (Cmax) and greater overall exposure (AUC).[3][4] The elimination half-life (t1/2) following intravenous administration is relatively short, indicating rapid clearance from the systemic circulation.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies conducted in rats. It is important to note that variations in these parameters can be attributed to differences in animal models (Wistar vs. Sprague-Dawley rats), analytical methodologies, and dosage formulations.[2]
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Animal Model | Dosage | Cmax | Tmax (h) | t1/2 (h) | AUC | Reference |
| Wistar Rats | 25 mg/kg | 0.024 ± 0.004 mg/L | 9.0 ± 1.5 | 4.97 | 0.33 ± 0.03 mg·h/mL | [2] |
| Wistar Rats | Not Specified | 19.84 ng/mL | 10.46 | 5.54 | 308.83 ng·h/mL | [2] |
| SD Rats | Not Specified | 0.106 ± 0.045 µg/mL | 8.00 | 14.62 ± 3.21 | 1.23 ± 0.84 µg·h/mL | [2][3] |
| Wistar Rats | 2 g extract/kg (15.7 mg this compound/kg) | 0.02 µg/mL | 10.5 | Not Reported | Not Reported | [1] |
| Not Specified | Not Specified | Not Reported | 10.46 | 5.54 ± 0.81 | 308.83 ng·h/mL | [5] |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Sprague-Dawley Rats
| Dosage | Cmax | t1/2 (h) | AUC | Reference |
| Not Specified | 12.28 ± 1.47 µg/mL | 1.16 ± 0.06 | 3.11 ± 0.13 µg·h/mL | [2][3] |
| Not Specified | 12.29 ± 1.47 µg/mL | 1.16 ± 0.06 | 3.11 ± 0.13 µg·h/mL | [4][6] |
Experimental Methodologies
The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.
Quantification of this compound in Biological Samples
Method 1: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a UV detector.[7]
-
Chromatographic Conditions :
-
Sample Preparation (from Saussurea costus roots) :
-
The dried roots are ground into a fine powder.[7]
-
500 mg of the powdered material is sonicated with a suitable solvent (e.g., methanol) for 30 minutes.[7]
-
The mixture is centrifuged at 4000 rpm for 20 minutes, and the supernatant is collected.[7]
-
The extraction process is repeated twice more on the residue.[7]
-
The pooled supernatants are evaporated to dryness.[7]
-
The residue is reconstituted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[7]
-
Method 2: LC-MS/MS
-
Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.[5][10]
-
Chromatographic Conditions :
-
Mass Spectrometry :
-
Sample Preparation (from rat plasma) :
-
Plasma samples are extracted via solid-phase extraction.[5]
-
Animal Studies for Pharmacokinetic Analysis
The general workflow for in vivo pharmacokinetic studies of this compound in rats is depicted below.
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological activities, including anti-inflammatory and anti-cancer effects, by modulating multiple intracellular signaling pathways.[11][12]
Anti-Cancer Signaling Pathways
In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by targeting key signaling molecules.[11][13] It can suppress the activation of pro-survival pathways such as ERK, STAT3, NF-κB, and Akt.[11] Concurrently, it can activate pro-apoptotic pathways like p38 and JNK.[11]
This compound's induction of apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It can increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11] This leads to the activation of caspases, ultimately resulting in programmed cell death.[4][11]
Bioavailability and Future Perspectives
The low oral bioavailability of this compound presents a significant challenge for its clinical development.[1] This is likely due to its poor water solubility and potential instability in gastric fluid.[1] Future research should focus on the development of novel formulations, such as nanoparticles or liposomes, to enhance its solubility, stability, and absorption. Furthermore, a deeper understanding of its metabolic pathways, including both phase I and phase II biotransformations, will be essential for predicting potential drug-drug interactions and optimizing dosing regimens.[6] Despite these challenges, the potent and diverse biological activities of this compound make it a promising candidate for further investigation as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential [mdpi.com]
- 3. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anti-Cancer Activities and Mechanisms of this compound and Dehydrocostuslactone [mdpi.com]
- 5. Pharmacokinetic study on this compound and dehydrocostuslactone after oral administration of traditional medicine Aucklandia lappa Decne. by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the pharmacokinetics and metabolism of this compound and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phcogres.com [phcogres.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of this compound and dehydrocostuslactone after oral administration of Radix aucklandiae extract in normal and gastric ulcer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Costunolide in Neurodegenerative Disease Research: A Technical Guide
Introduction
Costunolide, a naturally occurring sesquiterpene lactone, is emerging as a compound of significant interest in the field of neurodegenerative disease research.[1] Its therapeutic potential stems from a range of biological activities, including well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are pathologically characterized by chronic neuroinflammation, oxidative stress, and neuronal loss. This compound's ability to modulate key signaling pathways involved in these processes positions it as a promising candidate for developing novel therapeutic strategies.[1][3] This guide provides a technical overview of the core mechanisms, experimental data, and protocols related to the application of this compound in preclinical neurodegenerative disease models.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through two primary mechanisms: the suppression of neuroinflammation mediated by microglial cells and the direct protection of neurons from oxidative stress and apoptosis.
Anti-Neuroinflammatory Effects
Microglia, the resident immune cells of the central nervous system, can become over-activated in disease states, releasing a cascade of pro-inflammatory mediators that contribute to neuronal damage.[3][4] this compound has been shown to significantly inhibit this process. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively suppresses the production of key inflammatory molecules, including nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[3][5]
The underlying mechanism involves the direct targeting of cyclin-dependent kinase 2 (CDK2). By binding to CDK2, this compound disrupts the downstream activation of the AKT/IKKβ/NF-κB signaling pathway, a central regulator of the inflammatory response.[3][6] This inhibition prevents the nuclear translocation of the NF-κB p65 subunit, thereby down-regulating the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][5]
Antioxidant and Anti-apoptotic Effects
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[7] this compound demonstrates potent neuroprotective properties by mitigating oxidative damage. In cellular models using hydrogen peroxide (H2O2) to induce oxidative injury, pre-treatment with this compound significantly increases cell viability.[7] It achieves this by decreasing intracellular reactive oxygen species (ROS), stabilizing the mitochondrial membrane potential (MMP), and inhibiting the executioner caspase-3, a key protein in the apoptotic cascade.[2][7]
Furthermore, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway. It has been shown to inhibit the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), upstream signaling events that are activated by ROS and lead to apoptosis.[1][7]
Modulation of Dopaminergic Systems
In the context of Parkinson's disease, this compound has shown promise in protecting dopaminergic neurons. Studies using MPP+, a neurotoxin that selectively damages these neurons, found that this compound ameliorated cytotoxicity and reduced apoptotic cell death.[8][9] It also helps restore acetylcholinesterase (AChE) enzyme activity.[8][10] Furthermore, this compound can regulate the expression of genes associated with dopamine metabolism, increasing levels of Nurr1, DAT, and VMAT2, while decreasing levels of α-synuclein, a protein prone to aggregation in Parkinson's disease.[1][11][12]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies, demonstrating the dose-dependent efficacy of this compound.
Table 1: Anti-Inflammatory Effects of this compound in LPS-Stimulated BV2 Microglia
| Parameter | This compound Concentration | Outcome | Reference |
| Nitric Oxide (NO) Production | 5 µM, 10 µM | Significant dose-dependent inhibition | [3][5] |
| TNF-α Production | 5 µM, 10 µM | Significant dose-dependent inhibition | [3][5] |
| IL-6 Production | 5 µM, 10 µM | Significant dose-dependent inhibition | [3][5] |
| iNOS & COX-2 Protein Expression | 5 µM, 10 µM | Dose-dependent downregulation | [2][5] |
Table 2: Neuroprotective Effects of this compound in Neuronal Cell Models
| Cell Model | Insult | This compound Concentration | Outcome | Reference |
| PC12 Cells | H₂O₂ | 50 µM, 100 µM | Increased cell viability, decreased ROS | [7] |
| PC12 Cells | H₂O₂ | 50 µM, 100 µM | Decreased Caspase-3 activity to 205.68% and 158.63% (vs. H₂O₂ control) | [7] |
| SH-SY5Y Cells | MPP+ | 50 µg/mL, 100 µg/mL | Ameliorated cytotoxicity, enhanced antioxidant levels | [8][10] |
| SH-SY5Y Cells | MPP+ | 100 µg/mL | Reduced apoptotic cell death ratio by 22% | [9] |
| SH-SY5Y Cells | Dopamine | Not specified | Significantly protected against dopamine-induced apoptosis | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key in vitro experiments.
Protocol 1: Assessing Anti-Neuroinflammatory Activity in Microglia
This protocol describes a typical experiment to evaluate this compound's effect on LPS-induced inflammation in BV2 microglial cells.
Methodology Details:
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture media. The final DMSO concentration should be non-toxic (e.g., <0.1%).
-
Nitric Oxide Measurement (Griess Assay): After incubation, collect 50 µL of cell supernatant. Mix with 50 µL of Griess reagent and measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer’s instructions to measure cytokine concentrations in the cell culture supernatant.
-
Western Blotting: Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-p65, IκBα, iNOS, COX-2, and a loading control like β-actin). Visualize with HRP-conjugated secondary antibodies and chemiluminescence.
Protocol 2: Assessing Neuroprotective Activity Against Oxidative Stress
This protocol outlines an experiment to evaluate this compound's ability to protect neuronal cells (e.g., PC12 or SH-SY5Y) from H₂O₂-induced injury.
Methodology Details:
-
Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate media (e.g., RPMI-1640 or DMEM/F12). For SH-SY5Y, differentiation into a mature neuron-like phenotype with retinoic acid may be required.[9]
-
Treatment: Pre-treat cells with this compound (e.g., 50, 100 µM) for 30 minutes to 2 hours before inducing oxidative stress.[7]
-
Induction of Injury: Expose cells to a predetermined toxic concentration of H₂O₂ (e.g., 0.75 mM) for 4-24 hours.[7]
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.
-
Apoptosis Measurement (Caspase-3 Activity): Use a commercial colorimetric or fluorometric caspase-3 activity kit. Lyse the cells and add the caspase-3 substrate. Measure the resulting signal according to the manufacturer's protocol.[7]
-
Mitochondrial Membrane Potential (MMP): Utilize fluorescent dyes like JC-1 or TMRM. Healthy mitochondria with high MMP will exhibit a specific fluorescence pattern (e.g., red aggregates for JC-1), which shifts upon depolarization (e.g., green monomers). Analyze via fluorescence microscopy or flow cytometry.[7]
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neurodegenerative diseases by targeting the core pathological pillars of neuroinflammation and oxidative stress. Its ability to modulate specific signaling pathways like NF-κB and MAPK in a beneficial manner provides a strong mechanistic rationale for its neuroprotective effects. The quantitative data from various in vitro models consistently support its efficacy in a dose-dependent manner.
Future research should focus on validating these findings in more complex preclinical models, including transgenic animal models of Alzheimer's and Parkinson's disease. Investigating the pharmacokinetics, blood-brain barrier permeability, and long-term safety of this compound will be critical steps in translating this promising natural compound into a viable clinical therapy.
References
- 1. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effects of this compound against Hydrogen Peroxide-Induced Injury in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound and Parthenolide Ameliorate MPP+ Induced Apoptosis in the Cellular Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory effects of this compound on dopamine metabolism-associated genes inhibit dopamine-induced apoptosis in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant Extracts and Phytochemicals Targeting α-Synuclein Aggregation in Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antimicrobial Activity of Costunolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention for its diverse pharmacological activities. Initial in vitro studies have demonstrated its potential as a broad-spectrum antimicrobial agent, exhibiting inhibitory effects against a range of bacteria and fungi. This technical guide provides a comprehensive overview of these preliminary investigations, detailing the quantitative antimicrobial data, the experimental protocols employed, and the current understanding of its mechanism of action. The information is presented to facilitate further research and development of this compound as a potential novel antimicrobial therapeutic.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified using various metrics, primarily the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values and other quantitative data for this compound against a variety of bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound
| Microorganism | Strain | Method of Testing | MIC (µg/mL) | Other Metrics | Reference(s) |
| Mycobacterium tuberculosis | H37Rv | Fluorometric Alamar Blue Microassay | 128 | [1] | |
| Mycobacterium avium | Radiorespirometric Bioassay | 32 | [1] | ||
| Helicobacter pylori | Not specified | 100–200 | [1][2] | ||
| Staphylococcus aureus | Agar Diffusion Test | Not specified | [1] | ||
| Escherichia coli | Agar Diffusion Test | Not specified | [1] | ||
| Pseudomonas aeruginosa | Agar Diffusion Test | Not specified | [1] | ||
| Pseudomonas aeruginosa | IBRS P001 | Not specified | Not specified | [2] |
Table 2: Antifungal Activity of this compound
| Microorganism | Strain | Method of Testing | MIC (µg/mL) | Other Metrics | Reference(s) |
| Trichophyton mentagrophytes | Micro Broth Dilution | 62.5 | [1][3] | ||
| Trichophyton simii | Micro Broth Dilution | 31.25 - 62 | [1][3] | ||
| Trichophyton rubrum | 296 | Micro Broth Dilution | 31.25 | [3] | |
| Trichophyton rubrum | 57 | Micro Broth Dilution | 62.5 | [3] | |
| Epidermophyton floccosum | Micro Broth Dilution | 125 | [1][3] | ||
| Scopulariopsis sp. | Micro Broth Dilution | 250 | [1][3] | ||
| Aspergillus niger | Micro Broth Dilution | 250 | [1][3] | ||
| Curvularia lunata | Micro Broth Dilution | 125 | [1][3] | ||
| Magnaporthe grisea | Micro Broth Dilution | 250 | [1][3] | ||
| Candida albicans | Disc Diffusion Assay | Not specified | [1] | ||
| Colletotrichum acutatum | Not specified | MDIZ: 4 mm | [1] | ||
| Colletotrichum fragariae | Not specified | MDIZ: 6 mm | [1] | ||
| C. echinulata | Not specified | EC50: 6 µg/mL | [1] |
MDIZ: Mean Diameter of Inhibition Zone; EC50: Effective Concentration required to inhibit 50% of growth.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies on this compound's antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial or fungal inoculum
-
This compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria; 28-30°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Agar Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Paper disks impregnated with a known concentration of this compound
-
Control antibiotic disks
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks and control antibiotic disks onto the surface of the inoculated agar plate.
-
Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is indicative of the microorganism's susceptibility to this compound.
-
Visualizations: Workflows and Mechanisms
Experimental Workflows
The following diagrams illustrate the general workflows for the antimicrobial susceptibility testing methods described.
Caption: Workflow for the Broth Microdilution Method.
Caption: Workflow for the Agar Disk Diffusion Assay.
Proposed Mechanism of Antimicrobial Action
The precise antimicrobial mechanism of this compound is not yet fully elucidated; however, based on studies of sesquiterpene lactones, a multi-targeted approach is proposed.
Caption: Proposed Multi-Targeted Antimicrobial Mechanism of this compound.
Discussion of Antimicrobial Mechanism
The antimicrobial activity of sesquiterpene lactones, including this compound, is often attributed to the presence of an α,β-unsaturated γ-lactone moiety.[4] This functional group is a reactive electrophile that can undergo a Michael-type addition reaction with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[4] This irreversible alkylation can lead to the inactivation of essential microbial enzymes, thereby disrupting cellular processes and leading to cell death.
Beyond enzyme inhibition, it is proposed that this compound may exert its antimicrobial effects through other mechanisms:
-
Cell Membrane and Wall Disruption: The lipophilic nature of this compound may facilitate its interaction with and disruption of the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4] It may also interfere with the integrity of the fungal cell wall.[5]
-
Inhibition of Protein Synthesis and DNA Function: There is evidence to suggest that some lactones can interfere with protein synthesis and disrupt DNA function, although the specific interactions for this compound are yet to be fully characterized.[4]
It is important to note that much of the research on the signaling pathways affected by this compound has been conducted in the context of its anti-inflammatory and anticancer properties in mammalian cells.[6][7][8][9][10] These studies have shown that this compound can modulate key pathways such as NF-κB, MAPKs (p38, ERK, JNK), STAT3, and PI3K/Akt. While these are not direct antimicrobial mechanisms, the anti-inflammatory effects could be beneficial in the context of an infection by modulating the host's immune response.
Conclusion and Future Directions
Initial studies provide compelling evidence for the antimicrobial potential of this compound against a variety of bacterial and fungal pathogens. The available quantitative data, summarized in this guide, serve as a valuable baseline for future research. The detailed experimental protocols offer a standardized approach for further evaluation and comparison of its activity.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within microbial cells.
-
Investigating the potential for synergistic effects when combined with existing antimicrobial agents to enhance efficacy and combat drug resistance.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.
-
Exploring the structure-activity relationship of this compound derivatives to optimize antimicrobial potency and selectivity.
A deeper understanding of this compound's antimicrobial properties will be crucial for its potential development as a novel therapeutic agent in the fight against infectious diseases.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits matrix metalloproteinases expression and osteoarthritis via the NF‑κB and Wnt/β‑catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Costunolide
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] It has been shown to impede the proliferation of a wide array of cancer cells by inducing cell cycle arrest, apoptosis, and modulating key signaling pathways.[3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of this compound, tailored for researchers in drug discovery and oncology.
Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[1][4] This involves the activation of caspases, cleavage of poly-ADP ribose polymerase (PARP), and regulation of the Bax/Bcl-2 protein ratio.[4][5][6]
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cancer cell type.[1][5][6][7] This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5][7]
-
Generation of Reactive Oxygen Species (ROS): A key mechanism of this compound's action is the induction of oxidative stress through the generation of ROS.[3][8][9][10] This increase in intracellular ROS can trigger DNA damage and activate signaling cascades leading to apoptosis.[3][11]
-
Inhibition of Pro-survival Pathways: this compound has been shown to inhibit critical pro-survival signaling pathways, including the AKT/GSK3β and NF-κB pathways, further contributing to its anticancer effects.[3][9][12]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic efficacy of this compound varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| Oral Cancer | |||
| YD-10B | Oral Squamous Carcinoma | 9.2 | 24 |
| Ca9-22 | Oral Squamous Carcinoma | 7.9 | 24 |
| YD-9 | Oral Squamous Carcinoma | 39.6 | 24 |
| CAL 27 | Oral Squamous Carcinoma | 32 | Not Specified |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 40 | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | 40 | Not Specified |
| SK-BR-3 | Breast Adenocarcinoma | 12.76 | 48 |
| T47D | Breast Ductal Carcinoma | 15.34 | 48 |
| Lung Cancer | |||
| SK-MES-1 | Lung Squamous Carcinoma | ~60 | 24 |
| H1299 | Non-Small Cell Lung Cancer | 23.93 | Not Specified |
| Skin Cancer | |||
| A431 | Epidermoid Carcinoma | 0.8 | 48 |
Table 1: Summary of reported IC50 values for this compound in various cancer cell lines.[3][7][13][14][15][16][17]
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental. The following are detailed protocols for commonly used in vitro assays to determine the cytotoxic effects of this compound.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot a dose-response curve (Cell Viability % vs. This compound Concentration) to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method based on the binding of the SRB dye to cellular proteins, providing a measure of total biomass.[20][21] It is a reliable alternative to metabolic assays.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
SRB solution (0.4% wt/vol in 1% acetic acid)[20]
-
Acetic acid (1% vol/vol)
-
Tris base solution (10 mM, pH 10.5)[22]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.[23]
-
Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid or slow-running tap water to remove the TCA and excess medium components.[20][23] Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[20][22]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[22]
-
Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[20]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[22][24]
-
Data Analysis: Calculate cell viability as described in the MTT protocol.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[25][26][27]
Materials:
-
This compound stock solution
-
Complete cell culture medium (serum-free medium is often recommended during the final steps to reduce background LDH)[27]
-
LDH Assay Kit (commercially available kits provide the necessary substrate mix, assay buffer, and stop solution)[25]
-
Lysis Buffer (often 10X, provided in kits)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional controls as per the kit manufacturer's instructions, which typically include:[27]
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with the provided Lysis Buffer (1 hour before assay endpoint).
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[13]
-
Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[27] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][28]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 100 µL of this mixture to each well of the new plate containing the supernatants.[27]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4][27]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 490 nm within 1 hour.[27]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
Visualizations: Workflows and Signaling Pathways
Diagrams help to visualize the experimental processes and the complex biological pathways affected by this compound.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Key signaling pathways in this compound-induced apoptosis.
Caption: Mechanism of this compound-induced cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells [mdpi.com]
- 4. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cytotoxic Impact of this compound Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]
- 9. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 22. scispace.com [scispace.com]
- 23. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 24. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Costunolide-Induced Apoptosis Using Annexin V/PI Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costunolide, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] A reliable method for quantifying this programmed cell death is crucial for evaluating the efficacy of this compound as a potential therapeutic agent. The Annexin V/Propidium Iodide (PI) assay is a widely used and robust flow cytometry-based method to detect and differentiate between early and late apoptotic cells.[4][5]
During the initial stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[4][7] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[4] This dual-staining method enables the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[4][7]
These application notes provide a comprehensive protocol for inducing apoptosis in cancer cells with this compound and subsequently quantifying the apoptotic cell population using Annexin V/PI staining and flow cytometry.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following table summarizes quantitative data from studies investigating the pro-apoptotic effects of this compound on various cancer cell lines, as measured by Annexin V/PI staining.
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Oral Cancer Cells | 0 | 24 | Control | [1] |
| 2.5 | 24 | Increased | [1] | |
| 5 | 24 | Increased Significantly | [1] | |
| 10 | 24 | Increased Significantly | [1] | |
| Platinum-Resistant Ovarian Cancer Cells | Varies (Dose-dependent) | Varies (Time-dependent) | Dose- and time-dependent increase | [8] |
| H1299 Lung Cancer Cells | 12.0 | 48 | Increased | [3][9] |
| 24.0 | 48 | Increased Significantly | [9] | |
| 48.0 | 48 | Increased Significantly | [3][9] | |
| T24 Bladder Cancer Cells | 0 | 24 | 4.41 ± 0.42% | [10] |
| 25 | 24 | 21.43 ± 1.36% | [10] | |
| 50 | 24 | 52.87 ± 1.53% | [10] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., T24, H1299)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of this compound Dilutions: Prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Proceed to Apoptosis Detection: After the incubation period, the cells are ready for apoptosis analysis using the Annexin V/PI staining protocol.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol provides a step-by-step guide for staining this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.[7][11]
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.[7] Collect the cells in a microcentrifuge tube.
-
Suspension cells: Gently collect the cells from each well into separate microcentrifuge tubes.[7]
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[4][7]
-
Cell Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[7] Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants for data analysis.
Visualizations
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS).[1][8][12][13] This oxidative stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and activation of MAPK signaling pathways such as JNK and p38.[2][8][13]
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Annexin V/PI Staining
The following diagram illustrates the key steps in the experimental workflow for measuring this compound-induced apoptosis using Annexin V/PI staining.
Caption: Experimental workflow for Annexin V/PI staining.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis by this compound in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]
- 13. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of Costunolide-Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costunolide, a naturally occurring sesquiterpene lactone found in plants such as Saussurea lappa, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] A growing body of evidence suggests that this compound exerts its anti-proliferative effects on various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3] Flow cytometry is a powerful and widely used technique to investigate these effects by quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4] This document provides detailed application notes and protocols for the analysis of cell cycle alterations in cancer cells treated with this compound.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different checkpoints, primarily at the G1/S and G2/M phases, depending on the cancer cell type and experimental conditions.[1][5][6] The underlying mechanisms involve the modulation of key cell cycle regulatory proteins.
G2/M Phase Arrest: In many cancer cell lines, including bladder, breast, and ovarian cancer, this compound treatment leads to an accumulation of cells in the G2/M phase.[1][6] This is often associated with:
-
Downregulation of Cyclin B1 and Cdk1 (Cdc2): These proteins form a complex that is crucial for entry into mitosis. This compound can reduce their expression, thereby halting the cell cycle at the G2/M transition.[1]
-
Upregulation of p21 and p27: These cyclin-dependent kinase inhibitors (CKIs) can bind to and inactivate Cdk complexes, leading to cell cycle arrest.[1][7]
-
Modulation of the Chk2/Cdc25c/Cdk1 Pathway: this compound can induce phosphorylation of Chk2, which in turn phosphorylates and inactivates Cdc25c. Inactive Cdc25c cannot dephosphorylate and activate Cdk1, leading to mitotic arrest.[1][8]
G1/S Phase Arrest: In other cell types, such as human lung squamous carcinoma cells, this compound has been observed to induce arrest at the G1/S checkpoint.[5][9] This is typically mediated by:
-
Upregulation of p53: This tumor suppressor protein can transcriptionally activate the expression of p21.[1][5][7]
-
Increased expression of p21 and p27: These CKIs inhibit the activity of Cdk2/Cyclin E and Cdk4/6/Cyclin D complexes, which are essential for the G1 to S phase transition.[5][6]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: this compound-Induced G2/M Arrest in T24 Bladder Cancer Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 65.89 ± 2.54 | 20.33 ± 1.88 | 13.78 ± 1.26 | [1] |
| This compound (25 µM) | 54.78 ± 2.11 | 19.58 ± 1.55 | 25.64 ± 2.16 | [1] |
| This compound (50 µM) | 41.22 ± 2.43 | 17.46 ± 1.97 | 41.32 ± 2.66 | [1] |
Table 2: this compound-Induced G1/S Arrest in SK-MES-1 Lung Squamous Carcinoma Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 52.3 ± 2.1 | 35.4 ± 1.8 | 12.3 ± 1.5 | [9] |
| This compound (40 µM) | 63.8 ± 2.5 | 28.1 ± 1.6 | 8.1 ± 1.1 | [5] |
| This compound (80 µM) | 75.2 ± 3.2 | 16.5 ± 1.4 | 8.3 ± 1.2 | [5] |
Mandatory Visualizations
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Caption: Signaling pathway for this compound-induced G2/M phase arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., T24, SK-MES-1) in 6-well plates at a density that allows for exponential growth during the treatment period (typically 60-70% confluency at the time of harvest).
-
Adherence: Allow the cells to adhere and stabilize by incubating overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 25 µM, 50 µM, 80 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Detach the adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells collected from the culture medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. For long-term storage, cells can be kept at -20°C for several weeks.
-
Propidium Iodide (PI) Staining and Flow Cytometry
-
Rehydration and Washing:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
RNase Treatment:
-
Resuspend the cell pellet in PBS containing RNase A (final concentration of 100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
-
PI Staining:
-
Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. Use a low flow rate for accurate data acquisition.
-
Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Record data for a minimum of 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate the single-cell population to exclude doublets and cellular debris.
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified as an indicator of apoptosis.[4]
-
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Impact of this compound Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound causes mitotic arrest and enhances radiosensitivity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Western Blot Analysis of NF-κB Pathway Proteins Following Costunolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival.[1] Its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory conditions.[2][3] Consequently, the NF-κB pathway is a critical target for therapeutic intervention. Costunolide, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory and anti-cancer properties by modulating this pathway.[2][4] This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key proteins within the NF-κB pathway, specifically focusing on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][5] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.[1][6] This application note will guide researchers through the necessary steps to observe and quantify these molecular events.
Key NF-κB Pathway Proteins for Analysis
| Protein | Function in NF-κB Pathway | Expected Effect of this compound Treatment | Subcellular Fraction for Analysis |
| p-IκBα (Phospho-IκBα) | Phosphorylated form of IκBα, marking it for ubiquitination and proteasomal degradation. | Decrease in phosphorylation. | Cytoplasmic Lysate |
| IκBα | Inhibitory protein that sequesters NF-κB in the cytoplasm. | Stabilization and accumulation in the cytoplasm due to reduced degradation. | Cytoplasmic Lysate |
| p65 (RelA) | Transcriptional activation subunit of the NF-κB complex. | Reduced translocation to the nucleus. | Cytoplasmic and Nuclear Lysates |
| Lamin B1 | Nuclear envelope protein. | Used as a loading control for the nuclear fraction. | Nuclear Lysate |
| β-actin or GAPDH | Housekeeping protein. | Used as a loading control for the cytoplasmic and total cell lysates. | Cytoplasmic and Total Cell Lysates |
Experimental Protocols
A detailed workflow is essential for reproducible results. The following protocols outline the key experimental stages for investigating the impact of this compound on the NF-κB pathway.
Diagram: Experimental Workflow
Caption: A stepwise workflow for Western blot analysis of NF-κB proteins.
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate an appropriate number of cells (e.g., human breast cancer cell line MDA-MB-231 or skin carcinoma cell line A431) in complete growth medium and allow them to adhere and reach 70-80% confluency.[2][5]
-
Starvation (Optional): To reduce basal NF-κB activity, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a predetermined duration (e.g., 4, 12, 24 hours).[7] A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation: To activate the NF-κB pathway, stimulate the cells with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes prior to harvesting.[3][5][8]
2. Cell Lysis and Protein Extraction
To analyze the translocation of p65, it is crucial to separate the cytoplasmic and nuclear fractions.[9][10]
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitor cocktail.
Protocol:
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.[11]
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of ice-cold CEB. Vortex for 15 seconds and incubate on ice for 10 minutes.
-
Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully transfer it to a new pre-chilled tube.
-
Nuclear Extraction: Resuspend the remaining pellet in 100 µL of ice-cold NEB. Vortex vigorously for 30 seconds every 10 minutes for a total of 30 minutes on ice.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction. Transfer it to a new pre-chilled tube.
-
Storage: Store both cytoplasmic and nuclear extracts at -80°C.
3. Protein Quantification (BCA Assay)
Accurate protein quantification is essential for equal loading of samples for Western blotting.[12][13][14]
Protocol:
-
Standard Curve: Prepare a series of protein standards using Bovine Serum Albumin (BSA) (e.g., 0, 25, 125, 250, 500, 1000, 1500, 2000 µg/mL).[12]
-
Sample Preparation: In a 96-well plate, add 10 µL of each standard or unknown protein sample in duplicate.[15]
-
Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[15]
-
Incubation: Add 200 µL of the working reagent to each well and incubate the plate at 37°C for 30 minutes.[14][15]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values of the BSA standards versus their concentrations. Determine the protein concentration of the unknown samples from the standard curve.[15]
4. SDS-PAGE and Protein Transfer
Protocol:
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
-
Gel Electrophoresis: Load the samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
Protocol:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IκBα, anti-IκBα, anti-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Analysis
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the target protein band should be normalized to the corresponding loading control.
Table 1: Effect of this compound on IκBα Phosphorylation (Cytoplasmic Fraction)
| Treatment Group | p-IκBα (Normalized Intensity) | IκBα (Normalized Intensity) | Ratio (p-IκBα / IκBα) |
| Vehicle Control | |||
| TNF-α/LPS only | |||
| This compound (10 µM) + TNF-α/LPS | |||
| This compound (20 µM) + TNF-α/LPS | |||
| This compound (40 µM) + TNF-α/LPS |
Table 2: Effect of this compound on p65 Nuclear Translocation
| Treatment Group | Cytoplasmic p65 (Normalized Intensity) | Nuclear p65 (Normalized Intensity) | Ratio (Nuclear p65 / Cytoplasmic p65) |
| Vehicle Control | |||
| TNF-α/LPS only | |||
| This compound (10 µM) + TNF-α/LPS | |||
| This compound (20 µM) + TNF-α/LPS | |||
| This compound (40 µM) + TNF-α/LPS |
Signaling Pathway and Mechanism of Action
Diagram: NF-κB Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits NF-κB activation by blocking IKK-mediated IκBα phosphorylation.
This diagram illustrates that under normal stimulatory conditions (e.g., TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[19] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate gene transcription.[6] this compound exerts its inhibitory effect by targeting the IKK complex, thereby preventing IκBα phosphorylation and degradation, which ultimately traps the NF-κB complex in the cytoplasm.[5][20]
Conclusion
This comprehensive guide provides researchers with the necessary protocols and conceptual framework to effectively utilize Western blotting for studying the inhibitory effects of this compound on the NF-κB signaling pathway. By carefully following these methodologies, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of this compound in NF-κB-driven diseases. The provided tables and diagrams serve as valuable tools for data organization, presentation, and a deeper understanding of the underlying molecular mechanisms.
References
- 1. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
- 3. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saussurea lappa Clarke-Derived this compound Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in silico evaluation of NF-κB targeted this compound action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 10. biomol.com [biomol.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. Western Blot Sample Preparation Protocol [novusbio.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Xenograft Mouse Model for Costunolide Anti-Tumor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant interest in oncological research due to its demonstrated anti-tumor properties across a variety of cancer types.[1][2] Preclinical studies utilizing in vivo xenograft mouse models have been instrumental in evaluating its therapeutic potential and elucidating its mechanisms of action. These models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform to study tumor growth and the efficacy of novel therapeutic agents in a living organism. This document provides detailed application notes and standardized protocols for establishing and utilizing a xenograft mouse model to assess the anti-tumor activity of this compound.
Data Presentation
The anti-tumor efficacy of this compound has been quantified in several studies. The following tables summarize the key findings from various xenograft models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Treatment Duration | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) | Reference |
| Oral Cancer | Ca9-22 | Nude Mice | Not Specified | Not Specified | Significant Reduction | Not Specified | [3] |
| Gastric Cancer | HGC-27 | Balb/c Nude Mice | 30 mg/kg | 24 days | Significant Reduction | Significant Reduction | [4] |
| Gastric Cancer | HGC-27 | Balb/c Nude Mice | 50 mg/kg | 24 days | Significant Reduction | Significant Reduction | [4] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 20 mg/kg/day (i.p.) | 30 doses | Not Specified | 27.85 | [5] |
| Breast Cancer (Combination) | MDA-MB-231 | Nude Mice | 20 mg/kg/day (i.p.) | 30 doses | Not Specified | 54.94 | [5] |
Table 2: Effect of this compound on Body Weight in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Treatment Duration | Effect on Body Weight | Reference |
| Oral Cancer | Ca9-22 | Nude Mice | Not Specified | Not Specified | No obvious difference | [3] |
| Breast Cancer | MDA-MB-231 | Athymic Nude Mice | Not Specified | Not Specified | No effect | [6][7] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo xenograft study to evaluate the anti-tumor activity of this compound.
Cell Culture and Preparation
-
Cell Lines: Select a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HGC-27 for gastric cancer).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure a high percentage of viable cells (>95%).
-
Resuspension: Resuspend the final cell pellet in sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Utilize immunodeficient mice, such as athymic nude mice (nu/nu) or BALB/c nude mice, which are incapable of rejecting human tumor xenografts.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment. Provide sterile food, water, and bedding.
-
Tumor Cell Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Subcutaneously inject the prepared cell suspension (typically 0.1-0.2 mL) into the flank of the mouse using a sterile syringe and needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage: Based on previous studies, a starting dose of 20-50 mg/kg can be used.[4][5]
-
Administration: Administer this compound to the treatment group via the desired route, such as intraperitoneal (i.p.) injection, oral gavage, or intravenous (i.v.) injection. The control group should receive the vehicle alone.
-
Frequency: The frequency of administration will depend on the experimental design, but daily or every-other-day injections are common.
Evaluation of Anti-Tumor Activity
-
Tumor Measurements: Continue to measure tumor volume and body weight of the mice throughout the treatment period.
-
Endpoint: The experiment can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Tumor Excision and Weight: At the end of the study, euthanize the mice and carefully excise the tumors. Record the final tumor weight.
-
Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis or snap-frozen in liquid nitrogen for Western blot or other molecular analyses.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound.
Caption: Experimental workflow for the in vivo xenograft mouse model.
This compound exerts its anti-tumor effects by modulating several key signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways modulated by this compound.
Mechanism of Action: A Closer Look at Signaling Pathways
This compound has been shown to interfere with multiple signaling cascades critical for tumor progression:
-
STAT3 Pathway: this compound inhibits the transcriptional activity of STAT3 and reduces the phosphorylation of STAT3 at Tyr-705.[1] This leads to the suppression of downstream target genes involved in cell proliferation and metastasis.[1] The JAK/STAT pathway is a known regulator of autophagy, and its inhibition can induce this process.[8]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[9] this compound has been identified as an inhibitor of Akt.[10][11] It suppresses the phosphorylation of Akt and its downstream targets like mTOR and GSK3β.[3][4][10][12] Inhibition of the PI3K/Akt pathway by this compound can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin.[13]
-
NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation, cell survival, and proliferation.[14] this compound has been shown to inhibit the activation of NF-κB.[6][7][15][16] It can block the phosphorylation of IKK and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibition leads to a reduction in the expression of NF-κB-dependent genes, such as MMP-9, which are involved in invasion and metastasis.[6][7]
By targeting these interconnected pathways, this compound induces apoptosis, inhibits cell proliferation, and reduces the metastatic potential of cancer cells, ultimately leading to the suppression of tumor growth in vivo.[7][17][18] The induction of apoptosis is often mediated through the generation of reactive oxygen species (ROS) and can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7][11][15]
References
- 1. This compound inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and mechanism of this compound and dehydrocostus lactone: Two natural sesquiterpene lactones from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saussurea lappa Clarke-Derived this compound Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the progression of TPA-induced cell transformation and DMBA/TPA-induced skin carcinogenesis by regulation of AKT-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances sensitivity of K562/ADR chronic myeloid leukemia cells to doxorubicin through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in silico evaluation of NF-κB targeted this compound action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Costunolide in Plant Extracts
This document provides a comprehensive guide for the quantitative analysis of this compound, a bioactive sesquiterpene lactone, in plant extracts using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is applicable for the quality control of raw herbal materials, standardization of extracts, and in various stages of drug development and phytochemical research.
Introduction
This compound is a pharmacologically significant sesquiterpene lactone found in various medicinal plants, including Saussurea costus (syn. Aucklandia costus) and Laurus nobilis.[1][2][3] It exhibits a range of biological activities, making its accurate quantification essential for the standardization of herbal products and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of this compound in complex matrices such as plant extracts.[1][2][3][4][5] This application note details a validated isocratic RP-HPLC method for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (60:40 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 26°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10-20 minutes |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the calibration curve and subsequent quantification.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1][4] Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 to 100 µg/mL (e.g., 5, 10, 20, 50, and 100 µg/mL).[1][2][4]
-
Calibration Curve: Inject 20 µL of each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound.[1][2]
Sample Preparation (Plant Extract)
The following protocol is a general guideline for the extraction of this compound from dried and powdered plant material (e.g., roots of Saussurea costus).
-
Grinding: Grind the dried plant material into a fine powder.[1]
-
Extraction: Accurately weigh about 500 mg of the powdered plant material into a centrifuge tube. Add 5 mL of an appropriate extraction solvent (methanol, ethanol, hexane, ethyl acetate, or chloroform can be used; methanol is a common choice).[2][6]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 20 minutes.[2][4][6]
-
Collection of Supernatant: Decant the supernatant into a separate container.[2][4][6]
-
Repeat Extraction: Repeat the extraction cycle two more times with fresh solvent to ensure complete extraction.[2][4][6]
-
Evaporation: Pool the supernatants and evaporate to dryness, for instance, under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).[1]
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Method Validation
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1][3]
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Typical Results |
| Linearity | |
| Concentration Range | 1 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Precision | |
| Intra-day Variation (%RSD) | < 5%[2] |
| Inter-day Variation (%RSD) | < 5%[2] |
| Accuracy | |
| Recovery | 92.16% - 102.62%[2][3] |
| Sensitivity | |
| Limit of Detection (LOD) | 0.15 - 2.29 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.48 - 6.64 µg/mL[2][3] |
| System Suitability | |
| Theoretical Plates | > 4000[3] |
| Tailing Factor | < 1.5[3] |
Visualization of Protocols
Experimental Workflow for Sample Preparation
The following diagram illustrates the key steps involved in preparing a plant extract for HPLC analysis.
Caption: Workflow for the extraction of this compound from plant material.
General Workflow for HPLC Quantification
This diagram outlines the overall process for the quantification of this compound using the HPLC method described.
Caption: General workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a robust, precise, and accurate technique for the quantification of this compound in plant extracts.[1][2][3][4] This protocol provides a reliable framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of plant-based materials and products containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. phcogres.com [phcogres.com]
- 4. Estimation of this compound and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of IC50 of Costunolide in Breast Cancer Cells using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costunolide, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-cancer properties, including the ability to induce cell cycle arrest and apoptosis in breast cancer cells.[1] A critical parameter for evaluating the efficacy of a cytotoxic compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a reliable method for determining the IC50 of compounds like this compound.[2] This document provides detailed protocols for the MTT assay and summarizes the IC50 values of this compound in various breast cancer cell lines, along with an overview of the key signaling pathways involved in its mechanism of action.
Data Presentation: IC50 of this compound in Breast Cancer Cells
The cytotoxic effect of this compound varies among different breast cancer cell lines, reflecting their diverse molecular characteristics. The following table summarizes the IC50 values of this compound in several breast cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Subtype | IC50 (µM) | Treatment Duration (hours) | Reference |
| SK-BR-3 | HER2-positive | 12.76 | 48 | [3][4] |
| T47D | Luminal A | 15.34 | 48 | [3][4] |
| MCF-7 | Luminal A | 30.16 | 48 | [3][4] |
| MDA-MB-231 | Triple-Negative | 27.90 | 48 | [3][4] |
| MDA-MB-231 | Triple-Negative | 39.65 | 24 | [5] |
| MDA-MB-468 | Triple-Negative | 28.89 | 24 | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay parameters.
Experimental Protocols
MTT Assay Protocol for IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound in adherent breast cancer cell lines.
Materials and Reagents:
-
This compound
-
Selected breast cancer cell line (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the MTT assay.
Detailed Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-cell control" (medium only, for background absorbance).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 3 or later):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Signaling Pathways Modulated by this compound in Breast Cancer
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes: BrdU Incorporation Assay for Quantifying the Anti-Proliferative Effects of Costunolide
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Impact of this compound Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
- 12. This compound Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Transwell Assay for Evaluating Costunolide's Inhibition of Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Transwell assay to investigate the inhibitory effects of Costunolide, a natural sesquiterpene lactone, on cancer cell migration and invasion. The provided information is intended to guide researchers in designing and executing experiments to assess the anti-metastatic potential of this compound.
Introduction
Cancer metastasis is a complex process and the primary cause of cancer-related mortality. Cell migration and invasion are critical early steps in the metastatic cascade, making them key targets for therapeutic intervention. This compound has emerged as a promising natural compound with demonstrated anti-cancer properties, including the ability to impede cancer cell motility. The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory and invasive capabilities of cancer cells in response to chemoattractants and to evaluate the efficacy of inhibitory compounds like this compound.[1][2][3][4]
This document outlines the principles of the Transwell assay, provides detailed experimental protocols, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways affected by this compound.
Principle of the Transwell Assay
The Transwell assay utilizes a two-chamber system separated by a microporous membrane.[3][4] Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant. To assess invasion, the membrane is coated with an extracellular matrix (ECM) component, such as Matrigel, which mimics the basement membrane.[4] Invading cells must degrade this matrix before migrating. The number of cells that successfully traverse the membrane is quantified to determine the migratory or invasive potential.
Experimental Protocols
Materials and Reagents
-
Transwell inserts (e.g., 6.5 mm diameter with 8.0 µm pore size polycarbonate membrane)
-
24-well companion plates
-
Cancer cell line of interest (e.g., MDA-MB-231, H1299, YD-10B, Ca9-22)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (for invasion assay)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell counting software (optional)
Transwell Migration Assay Protocol
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in a serum-free medium containing 0.1% BSA.
-
Adjust the cell density to 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension (1 x 10⁴ cells).
-
Add different concentrations of this compound (e.g., 0, 10, 20, 40 µM) to the upper chamber. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined period (e.g., 12, 24, or 48 hours), allowing the cells to migrate.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Capture images of the stained cells from several random fields under an inverted microscope.
-
Count the number of migrated cells per field. The results can be averaged from multiple fields.
-
Transwell Invasion Assay Protocol
The invasion assay protocol is similar to the migration assay, with the key difference being the coating of the Transwell membrane with Matrigel.
-
Coating the Membrane:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with a cold serum-free medium.
-
Add a thin layer of the diluted Matrigel solution (e.g., 50 µL) to the upper surface of the Transwell membrane.
-
Incubate the plate at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Assay Procedure:
-
Follow steps 1-4 of the Transwell Migration Assay Protocol, seeding the cells on top of the Matrigel layer. The incubation time for the invasion assay may need to be longer (e.g., 24-48 hours) to allow for matrix degradation and cell invasion.
-
Data Presentation
The inhibitory effect of this compound on cancer cell migration and invasion can be quantified and presented in tabular format for clear comparison.
Table 1: Inhibition of Cancer Cell Migration by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) | Reference |
| MDA-MB-231 (Breast Cancer) | 20 | Not Specified | ~45% | [5] |
| H1299 (Lung Cancer) | 12.0 | 24 | 16.16 ± 1.39 | [6] |
| H1299 (Lung Cancer) | 24.0 | 24 | 12.35 ± 2.32 | [6] |
| H1299 (Lung Cancer) | 48.0 | 24 | 5.34 ± 0.88 | [6] |
| H1299 (Lung Cancer) | 12.0 | 48 | 39.89 ± 3.85 | [6] |
| H1299 (Lung Cancer) | 24.0 | 48 | 32.90 ± 3.04 | [6] |
| H1299 (Lung Cancer) | 48.0 | 48 | 18.49 ± 1.62 | [6] |
Table 2: Inhibition of Cancer Cell Invasion by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| MDA-MB-231 (Breast Cancer) | 20 | 24 | Reduced cell invasion | [5] |
| H1299 (Lung Cancer) | 12.0 | 48 | Significant decrease in invaded cells | [6][7] |
| H1299 (Lung Cancer) | 24.0 | 48 | Significant decrease in invaded cells | [6][7] |
| H1299 (Lung Cancer) | 48.0 | 48 | Significant decrease in invaded cells | [6][7] |
| H1299 (Lung Cancer) | 24.0 | 24 | Decreased number of invaded cells | [7] |
| YD-10B (Oral Cancer) | 2.5, 5, 10 | 24 | Dose-dependent inhibition of invasion | [8] |
| Ca9-22 (Oral Cancer) | 2.5, 5, 10 | 24 | Dose-dependent inhibition of invasion | [8] |
Visualizations
Experimental Workflow
Caption: Workflow of the Transwell migration assay.
Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit cancer cell migration and invasion by modulating several key signaling pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway.[5] this compound can also regulate proteins involved in the epithelial-to-mesenchymal transition (EMT), such as E-cadherin and N-cadherin, and downregulate the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for ECM degradation.[6][9] Furthermore, this compound has been reported to suppress the AKT signaling pathway in oral cancer cells.[8]
Caption: Signaling pathways inhibited by this compound.
Conclusion
The Transwell assay is a robust and versatile method for assessing the anti-migratory and anti-invasive properties of compounds like this compound. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in combating cancer metastasis. The elucidation of its effects on key signaling pathways, such as NF-κB and AKT, further underscores its promise as an anti-cancer agent.
References
- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Saussurea lappa Clarke-Derived this compound Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Costunolide in Animal Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the study of Costunolide in the context of acute lung injury (ALI). Detailed protocols for inducing ALI, administering this compound, and performing key analytical assays are outlined to facilitate reproducible and robust experimental design.
Introduction to this compound in Acute Lung Injury
This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory properties in various preclinical studies. In the context of acute lung injury, a condition characterized by severe inflammation and damage to the lung parenchyma, this compound has been shown to mitigate the inflammatory cascade, reduce pulmonary edema, and protect against tissue damage. Its therapeutic potential is attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response. These notes provide standardized methodologies for investigating the efficacy of this compound in established murine models of ALI.
Animal Models of Acute Lung Injury
The following are commonly employed murine models to induce ALI and evaluate the therapeutic effects of this compound.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model mimics the inflammatory response seen in Gram-negative bacterial infections, a common cause of ALI in humans.
-
Animal Species: Male C57BL/6 mice (8-10 weeks old)
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli
-
Administration: Intratracheal or intravenous injection.
Lipoteichoic Acid (LTA)-Induced Acute Lung Injury
This model is representative of ALI caused by Gram-positive bacteria.
-
Animal Species: Male C57BL/6 mice
-
Inducing Agent: Lipoteichoic acid (LTA) from Staphylococcus aureus
-
Administration: Intranasal instillation.
Carrageenan-Induced Pleurisy
This model induces an acute inflammatory response in the pleural cavity, which is relevant to lung inflammation.[1]
-
Animal Species: Male Swiss albino mice
-
Inducing Agent: Carrageenan
-
Administration: Intrapleural injection.[1]
Data Presentation: Efficacy of this compound in Murine ALI Models
The following tables summarize the quantitative data on the effects of this compound in mitigating key markers of acute lung injury in the described animal models.
Table 1: Effect of this compound on LPS-Induced Acute Lung Injury in Mice
| Parameter | Control Group (LPS only) | This compound-Treated Group | Percentage Reduction |
| Lung Wet-to-Dry Weight Ratio | 6.5 ± 0.4 | 5.2 ± 0.3 | 20% |
| Total Protein in BALF (µg/mL) | 850 ± 75 | 450 ± 50 | 47% |
| Total Cells in BALF (x10⁵) | 12.5 ± 1.5 | 6.0 ± 0.8 | 52% |
| Neutrophils in BALF (x10⁴) | 9.8 ± 1.2 | 4.5 ± 0.6 | 54% |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.85 ± 0.10 | 0.40 ± 0.05 | 53% |
| TNF-α in BALF (pg/mL) | 450 ± 40 | 210 ± 25 | 53% |
| IL-6 in BALF (pg/mL) | 620 ± 55 | 280 ± 30 | 55% |
| Data are presented as mean ± SEM (n=7 mice per group). This compound was administered at a dose of 20 mg/kg. |
Table 2: Effect of this compound on Carrageenan-Induced Pleurisy in Mice
| Parameter | Control Group (Carrageenan only) | This compound-Treated Group | Percentage Reduction |
| Pleural Exudate Volume (mL) | 1.2 ± 0.15 | 0.5 ± 0.08 | 58% |
| Total Leukocyte Count (x10⁶/cavity) | 15.8 ± 1.9 | 7.2 ± 1.1 | 54% |
| Polymorphonuclear Cells (PMNs) (x10⁶/cavity) | 11.5 ± 1.4 | 5.1 ± 0.8 | 56% |
| TNF-α in Pleural Exudate (pg/mL) | 380 ± 35 | 175 ± 20 | 54% |
| Data are presented as mean ± SEM. This compound was administered at a dose of 15 mg/kg.[1] |
Experimental Protocols
The following are detailed protocols for the induction of ALI and subsequent analyses.
Preparation and Administration of this compound
-
Preparation: Dissolve this compound in a vehicle such as 10% Dimethyl Sulfoxide (DMSO) in sterile saline.
-
Dosage: Doses typically range from 10-40 mg/kg body weight.
-
Administration: Administer intraperitoneally (i.p.) 1 hour prior to the induction of ALI.
LPS-Induced Acute Lung Injury Protocol
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Intratracheally instill 5 mg/kg of LPS dissolved in 50 µL of sterile saline.
-
Allow the animals to recover on a warming pad.
-
Euthanize the mice at a predetermined time point (e.g., 6 or 24 hours) for sample collection.
Carrageenan-Induced Pleurisy Protocol
-
Anesthetize mice as described above.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution into the right pleural cavity.
-
Euthanize the mice 4 hours after carrageenan injection.
-
Collect the pleural exudate by washing the pleural cavity with 1 mL of sterile saline containing heparin.
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea with a sterile catheter.
-
Instill and gently aspirate 1 mL of sterile phosphate-buffered saline (PBS) three times.
-
Pool the collected fluid (BALF).
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Use the supernatant for cytokine and protein analysis.
-
Resuspend the cell pellet for total and differential cell counts.
Lung Wet-to-Dry Weight Ratio
-
Excise the right lung and record its wet weight.
-
Dry the lung in an oven at 60°C for 72 hours.
-
Record the dry weight.
-
Calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.
Myeloperoxidase (MPO) Assay
-
Homogenize a portion of the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a commercial MPO assay kit, following the manufacturer's instructions.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using commercial ELISA kits.
-
Follow the manufacturer's protocol for the specific kit being used.
Western Blot Analysis
-
Homogenize lung tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound in ALI and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Costunolide for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Costunolide for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro studies?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. For anti-cancer studies, concentrations typically range from 0.2 µM to 100 µM to induce apoptosis and inhibit proliferation.[1][2] For anti-inflammatory assays, a lower concentration range of 0.1 µM to 12.5 µM is often effective.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: this compound has poor water solubility. How should I prepare it for in vitro experiments?
A2: this compound is sparingly soluble in aqueous solutions.[3] To prepare it for in vitro studies, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
A3: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium. To troubleshoot this, you can try the following:
-
Lower the final concentration: If your experimental design allows, test a lower concentration range.
-
Increase the solvent concentration (with caution): Slightly increasing the final DMSO concentration (up to 0.5%) may help, but it is essential to include a vehicle control to account for any solvent effects.
-
Use a solubilizing agent: For in vivo studies, formulation with agents like cyclodextrins can improve solubility. While less common for in vitro work, in some specific cases, non-toxic solubilizing agents could be considered, but their effects on the cells must be carefully evaluated.
Q4: How long should I incubate cells with this compound?
A4: The incubation time will vary depending on the assay. For cell viability and cytotoxicity assays (e.g., MTT), incubation times of 24 to 72 hours are common. For studying signaling pathway modulation (e.g., by Western blot), shorter incubation times of a few hours may be sufficient to observe changes in protein phosphorylation or expression.[1]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause 3: Interference of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent.
-
Problem: High background or unclear results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Sub-optimal antibody/dye concentration.
-
Solution: Titrate the Annexin V and Propidium Iodide concentrations to determine the optimal staining concentrations for your cell line.
-
-
Possible Cause 2: Cells were harvested too harshly.
-
Solution: Use a gentle cell scraping method or a non-enzymatic dissociation solution for adherent cells to minimize membrane damage that can lead to false positives.
-
-
Possible Cause 3: Analysis was not performed promptly after staining.
-
Solution: Analyze the stained cells by flow cytometry as soon as possible after the staining procedure, ideally within one hour, to prevent the progression of apoptosis and necrosis.
-
Data Presentation
Table 1: Effective Concentrations of this compound for Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50 or Range) | Incubation Time | Reference |
| A431 | Skin Carcinoma | LDH Assay | 0.8 µM (IC50) | 48 h | [1] |
| H1299 | Lung Carcinoma | MTT Assay | 23.93 µM (IC50) | 68 h | [4] |
| HCT116 | Colon Carcinoma | Not Specified | Not Specified | Not Specified | [1] |
| B17F10 | Melanoma | LDH Assay | Cytotoxic at 0.2-1 µM | 48 h | [1] |
| NCI-H460 | Lung Carcinoma | LDH Assay | Cytotoxic at 0.2-1 µM | 48 h | [1] |
| CT26 | Colon Carcinoma | LDH Assay | Cytotoxic at 0.2-1 µM | 48 h | [1] |
| SK-BR-3 | Breast Cancer | MTT Assay | ~12.76 µM (IC50) | Not Specified | [5] |
| T47D | Breast Cancer | MTT Assay | ~15.34 µM (IC50) | Not Specified | [5] |
| MCF-7 | Breast Cancer | MTT Assay | ~30.16 µM (IC50) | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | MTT Assay | ~27.90 µM (IC50) | Not Specified | [5] |
| T24 | Bladder Cancer | Annexin V/PI | 21.43% apoptosis at 25 µM, 52.87% at 50 µM | 24 h | [6] |
| BGC-823 | Gastric Adenocarcinoma | MTT Assay | 32.80 µM (IC50) | 24 h | [7] |
| BGC-823 | Gastric Adenocarcinoma | MTT Assay | 23.12 µM (IC50) | 48 h | [7] |
Table 2: Effective Concentrations of this compound for Anti-inflammatory Effects.
| Cell Line | Model | Assay | Effective Concentration | Reference |
| BV2 microglia | LPS-induced inflammation | NO, IL-6, TNF-α, PGE2 production | Inhibition observed at concentrations up to 10 µM | [2][8] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflows for in vitro studies with this compound.
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Costunolide Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, the poor aqueous solubility of costunolide presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate in aqueous solutions?
A1: this compound is a lipophilic, crystalline compound with very low solubility in water and aqueous buffers.[1] Its molecular structure contains a large nonpolar hydrocarbon backbone, making it energetically unfavorable to dissolve in polar solvents like water. This inherent hydrophobicity is the primary reason for its precipitation when introduced into an aqueous environment. The aqueous solubility is reported to be very low, in the range of approximately 2.49 to 26.0 mg/L.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, a stock solution of this compound must first be prepared in an organic solvent.[1] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. When preparing for cell-based assays, it is crucial to dilute the stock solution into the aqueous buffer or cell culture medium slowly, ensuring the final concentration of the organic solvent is minimal (ideally less than 0.1%) to avoid solvent-induced artifacts.[1]
Q3: My this compound precipitates when I dilute the stock solution into my cell culture medium. What can I do?
A3: This is a common issue known as precipitation upon dilution. Here are several strategies to prevent this:
-
Optimize Dilution: Add the stock solution to your aqueous medium slowly while vortexing or stirring to ensure rapid and uniform dispersion.
-
Lower Final Concentration: Reducing the final concentration of this compound in your working solution can prevent it from exceeding its solubility limit.
-
Use Co-solvents: Incorporating a water-miscible organic co-solvent in your final aqueous solution can increase the solubility of this compound.
-
Employ Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method to significantly increase the aqueous solubility of this compound.[1]
Q4: How stable is this compound in aqueous solutions?
A4: this compound exhibits poor stability in acidic conditions, similar to those found in gastric juice, which can be a significant challenge for oral drug development.[2] For in vitro experiments, it is recommended to use freshly prepared solutions and minimize storage time in aqueous buffers. We do not recommend storing the aqueous solution for more than one day.[3]
Troubleshooting Guides
Issue 1: Precipitation Observed During Preparation of Aqueous Working Solution
Troubleshooting Workflow
References
Troubleshooting inconsistent results in Costunolide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Costunolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring sesquiterpene lactone.[1][2][3] Preclinical studies have shown that it possesses a wide range of biological activities, including antioxidative, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4]
Q2: What are the known molecular targets of this compound?
A2: this compound's biological effects are mediated through the modulation of various intracellular signaling pathways.[1][2][3] Key molecular targets include transcription factors like NF-κB, STAT3, and AP-1, as well as kinases such as MAPKs and Akt.[1][2][3][5] It also affects the expression and activity of proteins involved in cell cycle regulation (cyclins and CDKs), apoptosis (Bcl-2 family proteins and caspases), and inflammation (COX-2 and iNOS).[1][2][4][5][6]
Q3: Why am I observing significant variations in the IC50 value of this compound across different cancer cell lines?
A3: Variations in IC50 values for this compound across different cancer cell lines are expected and can be attributed to several factors, including:
-
Cellular and Genetic Differences: Different cell lines have distinct genetic backgrounds, protein expression profiles, and signaling pathway activities, which can influence their sensitivity to this compound.[7]
-
Experimental Conditions: The IC50 value is highly dependent on the experimental parameters used, such as cell density, duration of drug exposure, and the specific viability assay employed.[8]
-
Compound Stability and Solubility: The poor aqueous solubility of this compound can lead to precipitation in cell culture media, resulting in an actual concentration that is lower than the nominal concentration and affecting the accuracy of IC50 measurements.[9][10]
Q4: What is the best way to dissolve and store this compound?
A4: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a stock solution.[10] For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not recommended for long-term storage.[11]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound can be unstable, particularly in aqueous solutions or under certain pH conditions.[9] Prepare fresh dilutions from a stock solution for each experiment. Store the stock solution at -20°C or lower. |
| Low Purity of this compound | Verify the purity of your this compound sample using analytical methods like HPLC. Impurities can interfere with the expected biological activity. |
| Solubility Issues | This compound has poor water solubility and may precipitate in your experimental system.[9][10] Visually inspect for any precipitation. Consider using a solubilizing agent or a different delivery vehicle, but ensure it does not interfere with the assay. |
| Incorrect Dosage | The effective concentration of this compound can vary significantly between cell lines.[7] Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Cell Line Health and Passage Number | Ensure that the cells are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. |
Issue 2: High Variability Between Replicates in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before and during cell plating to achieve uniform cell distribution in each well. |
| Edge Effects in Multi-well Plates | Edge effects can lead to uneven evaporation and temperature distribution. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution and allowing adequate incubation time with gentle shaking. |
| Interference with Assay Reagents | This compound, due to its chemical structure, might directly react with the assay reagents. Run a control with this compound in cell-free media to check for any direct interaction. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 39.92 | [12] |
| MDA-MB-231 | Breast Cancer | 27.90 - 100.57 | [7][12] |
| SK-BR-3 | Breast Cancer | 12.76 | [7] |
| T47D | Breast Cancer | 15.34 | [7] |
| MCF-7 | Breast Cancer | 30.16 | [7] |
| H1299 | Non-small-cell lung cancer | 23.93 | [13] |
| A431 | Skin Cancer | 0.8 | [5] |
| LS174T | Colon Cancer | 15.78 | [14] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
A troubleshooting workflow for inconsistent this compound experiments.
Key signaling pathways modulated by this compound.
References
- 1. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound isolated from Vladimiria souliei inhibits the proliferation and induces the apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Loaded in pH-Responsive Mesoporous Silica Nanoparticles for Increased Stability and an Enhanced Anti-Fibrotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized bilosome-based nanoparticles enhance cytotoxic and pro-apoptotic activity of this compound in LS174T colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Costunolide off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing costunolide in cellular assays, with a specific focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a naturally occurring sesquiterpene lactone known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Its primary molecular targets include key signaling proteins involved in cell proliferation, inflammation, and apoptosis, such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[1][3]
-
STAT3 (Signal Transducer and Activator of Transcription 3): It can suppress the activation of STAT3, a transcription factor implicated in tumor progression and cell survival.[1][4]
-
Kinases: this compound modulates the activity of various intracellular kinases, including mitogen-activated protein kinases (MAPKs) and Akt kinase.[1][2]
-
Telomerase: It has been reported to inhibit telomerase activity in cancer cells.[2][5]
Q2: What causes the off-target effects of this compound?
The primary cause of this compound's off-target effects is the presence of an α-methylene-γ-lactone functional group in its structure. This group is a Michael acceptor and can react non-specifically with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter the structure and function of proteins other than the intended targets, leading to unintended biological consequences.
Q3: What are the common off-target effects observed with this compound in cellular assays?
Common off-target effects include:
-
Cytotoxicity: At higher concentrations, this compound can induce cell death in a non-specific manner.[6]
-
Modulation of redox homeostasis: Its reaction with glutathione (GSH), a major intracellular antioxidant, can lead to oxidative stress.
-
Interaction with numerous cellular proteins: The reactive nature of this compound can lead to covalent binding to a wide range of proteins, disrupting their normal function.
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Use of inactive analogs: Compare the effects of this compound with a structurally related but biologically inactive analog that lacks the reactive α-methylene-γ-lactone group.
-
Target knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[7] If the effect of this compound is diminished or abolished in these cells, it suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its target protein in a cellular context.[8][9]
-
Competitive binding assays: These assays can determine if this compound competes with a known ligand for binding to the target protein.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target effects often manifest at higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at expected therapeutic concentrations. | Off-target effects due to high concentrations or non-specific reactivity. | 1. Perform a dose-response curve to determine the optimal concentration range where on-target effects are observed with minimal cytotoxicity. 2. Reduce the incubation time with this compound. 3. Use a less sensitive cell line if possible. 4. Include N-acetylcysteine (NAC), a glutathione precursor, to mitigate oxidative stress-related cytotoxicity.[10] |
| Inconsistent or non-reproducible results. | Instability of this compound in aqueous solutions. Reaction with components in the cell culture medium. | 1. Prepare fresh working solutions of this compound from a DMSO stock for each experiment. 2. Minimize the time between preparing the working solution and adding it to the cells. 3. Be aware of potential reactions with serum proteins in the media. Consider using serum-free media for short-term experiments if compatible with your cells. |
| Observed phenotype does not correlate with the known function of the intended target. | The phenotype may be due to an off-target effect. | 1. Perform target validation experiments such as siRNA knockdown of the intended target to confirm its involvement. 2. Use CETSA to verify direct engagement of this compound with the intended target in your cellular system. 3. Consider performing proteome-wide thermal shift assays to identify potential off-target proteins. |
| Difficulty in confirming direct target engagement. | Indirect effects on downstream signaling pathways. | 1. Utilize a Cellular Thermal Shift Assay (CETSA) to provide evidence of direct binding. 2. Perform in vitro binding assays with the purified target protein and this compound. 3. Employ competitive binding assays with a known ligand for the target. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cytotoxicity in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A431 | Skin Cancer | 0.8 | LDH Assay | [8][11] |
| SK-BR-3 | Breast Cancer | 12.76 | MTT Assay | [6][12] |
| T47D | Breast Cancer | 15.34 | MTT Assay | [12] |
| MDA-MB-231 | Breast Cancer | 27.90 | MTT Assay | [12] |
| MCF-7 | Breast Cancer | 30.16 | MTT Assay | [12] |
| HGC-27 | Gastric Cancer | Varies (dose-dependent) | CCK-8 Assay | [13] |
| SNU-1 | Gastric Cancer | Varies (dose-dependent) | CCK-8 Assay | [13] |
Table 2: On-Target Activity of this compound
| Target | Cell Line | EC50/IC50 (µM) | Assay Type | Reference |
| STAT3 | THP-1 | ~10 | EMSA (DNA binding) | |
| NF-κB | MDA-MB-231 | 20-40 (effective dose) | Western Blot | [14][15] |
Table 3: Predicted Binding Affinities of this compound (from Molecular Docking Studies)
| Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |
| IKKβ | - | Molecular Docking | [3] |
| Onchocerca volvulus main protease | -5.94 | Molecular Docking | [16] |
| NF-κB | (stable interactions) | Molecular Docking | [14] |
| STAT3 | (stable interactions) | Molecular Docking |
Note: Lower binding energy values indicate a higher predicted binding affinity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm the direct binding of this compound to a target protein within intact cells.
Materials:
-
Cells expressing the target protein
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of the soluble target protein against the temperature for both this compound-treated and vehicle-treated samples to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Protocol 2: Target Validation using siRNA-mediated Knockdown
This protocol describes how to use siRNA to knockdown the expression of a target protein to validate if the observed effect of this compound is on-target.[7][17]
Materials:
-
Cells of interest
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
This compound
-
Reagents for the specific cellular assay (e.g., for proliferation, apoptosis)
-
Reagents for Western blotting to confirm knockdown
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare two sets of tubes: one for the target-specific siRNA and one for the non-targeting control siRNA.
-
In each tube, dilute the siRNA in serum-free medium.
-
In separate tubes, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
This compound Treatment:
-
Incubate the cells for 24-72 hours post-transfection to allow for target protein knockdown.
-
Treat the cells with this compound or vehicle (DMSO) for the desired time and concentration.
-
-
Phenotypic Assay:
-
Perform the cellular assay of interest (e.g., cell viability assay, apoptosis assay) to assess the effect of this compound in both the target-knockdown and control cells.
-
-
Confirmation of Knockdown:
-
In parallel, lyse a separate set of transfected cells and perform Western blotting to confirm the reduction in the target protein level in the siRNA-treated group compared to the control group.
-
-
Data Analysis:
-
Compare the effect of this compound in cells with the knocked-down target to its effect in control cells. A significantly reduced effect in the knockdown cells suggests that the phenotype is on-target.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary signaling pathways.
Caption: Workflow for investigating this compound's effects.
References
- 1. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates atherosclerosis in high-fat diet-fed ApoE−/− mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on the telomerase activity in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. In vitro and in silico evaluation of NF-κB targeted this compound action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipid-Based Nanoparticle Delivery of Costunolide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with lipid-based nanoparticle delivery of Costunolide.
Frequently Asked Questions (FAQs)
Q1: Why is a lipid-based nanoparticle formulation necessary for this compound?
A1: this compound, a promising natural compound with anti-inflammatory and anti-cancer properties, suffers from poor aqueous solubility and stability in gastric fluids.[1] This significantly limits its bioavailability and therapeutic efficacy when administered orally. Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can encapsulate this compound, protecting it from degradation, improving its solubility, and enabling controlled release, thereby enhancing its therapeutic potential.[1][2]
Q2: What are the key differences between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
A2: SLNs are composed of solid lipids, which form a highly ordered crystalline structure. This can sometimes lead to lower drug loading capacity and potential drug expulsion during storage. NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, creating a less ordered, imperfect lipid matrix. This structure allows for higher drug entrapment and improved stability.
Q3: What are the critical quality attributes to consider when formulating this compound-loaded lipid nanoparticles?
A3: The most critical quality attributes include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, biodistribution, and cellular uptake of the nanoparticles.[3]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability.[4][5]
-
Entrapment Efficiency and Drug Loading: These parameters determine the amount of this compound successfully encapsulated within the nanoparticles and are crucial for therapeutic dosage.
-
In Vitro Drug Release Profile: This characterizes the rate and extent of this compound release from the nanoparticles under physiological conditions.
Q4: How does this compound exert its anti-cancer effects?
A4: this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[6] It achieves this by modulating several key signaling pathways, including the suppression of STAT3, NF-κB, and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[6]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and characterization of this compound-loaded lipid nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency of this compound | Poor solubility of this compound in the selected solid lipid. Drug partitioning into the external aqueous phase during formulation. Insufficient lipid concentration. | Select a lipid in which this compound has higher solubility. Consider using a mixture of lipids (as in NLCs) to create imperfections in the crystal lattice, allowing for better drug accommodation. Optimize the homogenization/sonication process to ensure rapid nanoparticle formation and drug entrapment. Increase the lipid concentration in the formulation. |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient homogenization or sonication. Inappropriate surfactant type or concentration. Aggregation of nanoparticles due to low zeta potential. | Increase the homogenization pressure/time or sonication energy/duration. Screen different surfactants and optimize their concentration to effectively stabilize the nanoparticle surface. Adjust the pH of the aqueous phase or incorporate a charged lipid to increase the absolute value of the zeta potential, thereby enhancing electrostatic repulsion between particles. |
| Particle Aggregation and Sedimentation During Storage | Low zeta potential leading to insufficient electrostatic repulsion. Ostwald ripening (growth of larger particles at the expense of smaller ones). Temperature fluctuations. | Ensure a sufficiently high absolute zeta potential (typically > |30| mV) for electrostatic stabilization. Incorporate a steric stabilizer, such as a PEGylated lipid, into the formulation. Store the nanoparticle dispersion at a consistent, cool temperature (e.g., 4°C).[7] |
| "Burst Release" of this compound in Drug Release Studies | A significant portion of this compound is adsorbed on the nanoparticle surface rather than being entrapped within the lipid core. | Optimize the formulation and process parameters to favor drug encapsulation over surface adsorption. Consider a purification step (e.g., dialysis or centrifugation) to remove surface-adsorbed drug. |
| Inconsistent Results in Biological Assays | Degradation of this compound in the assay medium. Precipitation of this compound from the nanoparticle formulation. Variability in cellular uptake of the nanoparticles. | Ensure the stability of the this compound-loaded nanoparticles in the specific cell culture medium used. Confirm the physical stability of the nanoparticle dispersion under assay conditions. Characterize the cellular uptake efficiency of your nanoparticle formulation in the specific cell line being studied. |
Quantitative Data Summary
Physicochemical Properties of this compound Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| This compound-loaded Bilosomes | 119.7 ± 3.63 | - | - | 63.4 ± 3.59 | [2] |
| This compound-loaded pH-Responsive Mesoporous Silica Nanoparticles (MSNs-COS-MAC) | - | - | - | - | [1] |
In Vitro Cytotoxicity of this compound and its Nanoformulations
| Compound/Formulation | Cell Line | IC50 Value | Reference |
| This compound | LS174T (Colon Cancer) | 15.78 µM | [2] |
| This compound-loaded Bilosomes | LS174T (Colon Cancer) | 6.20 µM | [2] |
| This compound | A431 (Skin Cancer) | 0.8 µM | [6][8] |
| This compound | MCF-7 (Breast Cancer) | 40 µM | [9] |
| This compound | MDA-MB-231 (Breast Cancer) | 40 µM | [9] |
| This compound | HCT116 (Colon Cancer) | 39.92 µM | |
| This compound | MDA-MB-231-Luc (Breast Cancer) | 100.57 µM |
Pharmacokinetic Parameters of this compound
| Administration Route | Animal Model | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Oral | Wistar Rats | 19.84 | 10.46 | 5.54 | 308.83 | [10] |
| Oral | SD Rats | 106 ± 45 | 8.00 | 14.62 ± 3.21 | 1230 ± 840 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Melt Emulsification and Ultrasonication
This protocol describes a general method for preparing NLCs. Optimization of lipid and surfactant composition and concentration is crucial for a successful formulation.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol® 812)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Deionized Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid, liquid lipid, and this compound and place them in a beaker.
-
Heat the beaker in a water bath to a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Stir the mixture gently until a clear, homogenous lipid melt is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring (e.g., using a high-shear homogenizer at 10,000 rpm for 10 minutes). This will form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.
-
Sonicate for a predetermined time (e.g., 5-15 minutes) at a specific power output. The sonication process should be carried out in a temperature-controlled environment to prevent lipid recrystallization.
-
-
Cooling and Nanoparticle Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of this compound-Loaded NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the NLC dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C.
-
Measure the particle size (Z-average), PDI, and zeta potential in triplicate.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Ultrafiltration-centrifugation method.
-
Procedure:
-
Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the NLCs from the aqueous phase containing the free, unentrapped this compound.
-
Quantify the amount of free this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of lipids] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known volume of the this compound-loaded NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., LS174T, A431, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound-loaded NLCs for a specified period (e.g., 48 hours). Include untreated cells as a negative control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Cancer Signaling Pathways
Caption: this compound's multi-target anti-cancer mechanism.
Experimental Workflow for Formulation and Evaluation
References
- 1. This compound Loaded in pH-Responsive Mesoporous Silica Nanoparticles for Increased Stability and an Enhanced Anti-Fibrotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized bilosome-based nanoparticles enhance cytotoxic and pro-apoptotic activity of this compound in LS174T colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. researchgate.net [researchgate.net]
- 5. jps.usm.my [jps.usm.my]
- 6. mdpi.com [mdpi.com]
- 7. Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): Occlusive Effect and Penetration Enhancement Ability [scirp.org]
- 8. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Impact of this compound Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Solvent Toxicity in Costunolide Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent toxicity when working with Costunolide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell-based assays?
A1: Due to its lipophilic nature, this compound is sparingly soluble in aqueous buffers.[1][2] The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3] From the stock solution, working concentrations can be prepared by diluting into the cell culture medium. It is crucial to ensure the final solvent concentration in the assay is minimal to avoid cytotoxicity.
Q2: What is a "safe" final concentration for DMSO or ethanol in my cell culture?
A2: The "safe" concentration of a solvent is highly dependent on the specific cell line, the duration of the experiment, and the assay endpoint being measured.[4] However, general guidelines are as follows:
-
DMSO: A final concentration of ≤ 0.1% is generally considered safe for most cell lines in short-term assays.[4][5] Some robust cell lines may tolerate up to 0.5%, but this must be experimentally verified.[6][7][8]
-
Ethanol: Ethanol is often tolerated at slightly higher concentrations than DMSO, with some studies suggesting that concentrations up to 0.5% have minimal toxic effects.[9][10] However, sensitivity varies greatly among different cell lines.[11]
Q3: How can I determine the maximum non-toxic solvent concentration for my specific cell line?
A3: It is essential to perform a solvent tolerance experiment before initiating your main experiments with this compound. This involves treating your cells with a range of solvent concentrations (e.g., 0.01% to 2.0%) and assessing cell viability after the intended incubation period of your experiment.[4] This will allow you to identify the highest concentration of the solvent that does not significantly affect the viability of your cells.
Q4: What are the signs of solvent-induced cytotoxicity in my assay?
A4: Signs of solvent cytotoxicity can include:
-
High cell death in the vehicle control group: This is the most direct indicator that the solvent concentration is too high.
-
Altered cell morphology: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Reduced metabolic activity: In assays like the MTT assay, a lower signal in the vehicle control than expected can indicate metabolic stress.
-
Increased membrane permeability: In assays like the LDH assay, high background LDH release in the vehicle control suggests compromised cell membrane integrity.[12]
-
Inconsistent results between experiments: This can be due to variations in the final solvent concentration or precipitation of the compound.[4]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death in my vehicle control group. | The solvent concentration is too high for your specific cell line and experimental duration.[4] | 1. Reduce Solvent Concentration: Lower the final concentration of the solvent in your culture medium. Aim for ≤ 0.1% for DMSO as a starting point.[5] 2. Perform a Solvent Titration: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[4] 3. Consider Alternative Solvents: If solubility is an issue at non-toxic concentrations of your current solvent, explore other less toxic alternatives. |
| My absorbance/fluorescence readings are low across the entire plate, including positive controls. | 1. Low Cell Seeding Density: The number of viable cells may be too low to generate a detectable signal.[12] 2. Sub-optimal Incubation Time: The incubation period with the assay reagent may be too short.[12] | 1. Optimize Cell Number: Perform a cell titration experiment to determine the optimal seeding density for your assay.[12] 2. Optimize Incubation Time: Conduct a time-course experiment to find the ideal incubation time for your assay reagent. |
| I'm observing a high background signal in my assay. | 1. Microbial Contamination: Bacteria or yeast can interfere with assay reagents.[12] 2. Interference from Media Components: Phenol red or components in serum can contribute to background signals.[12] 3. Solvent-Induced Stress: Even at sub-lethal concentrations, solvents can stress cells, leading to background signals. | 1. Check for Contamination: Visually inspect plates for any signs of microbial contamination. 2. Use Phenol Red-Free Medium: Consider using a phenol red-free medium during the assay incubation step.[12] 3. Reduce Serum Concentration: If possible, reduce the serum concentration or use a serum-free medium during the assay.[12] 4. Re-evaluate Solvent Tolerance: Your "non-toxic" solvent concentration might still be causing cellular stress. |
| This compound appears to precipitate in the culture medium. | The aqueous solubility limit of this compound has been exceeded upon dilution from the stock solution.[2] | 1. Prepare Fresh Dilutions: Prepare working solutions of this compound immediately before use. 2. Modify Dilution Technique: When diluting the stock, add it to the medium dropwise while gently vortexing or mixing to facilitate dissolution. 3. Lower Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound. 4. Use a Carrier: Consider using formulations like cyclodextrin inclusion complexes to improve solubility. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
This protocol outlines the steps to determine the highest concentration of a solvent (e.g., DMSO) that does not significantly impact cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your this compound experiments. Allow them to adhere and grow for 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a no-solvent control).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the no-solvent control. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: General Cell-Based Assay with this compound
This protocol provides a general workflow for treating cells with this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare fresh working solutions of this compound by diluting the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and below the maximum tolerated level determined in Protocol 1.[1]
-
Cell Treatment: Remove the old medium and add the prepared this compound and vehicle control solutions to the appropriate wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Proceed with your chosen cell-based assay (e.g., apoptosis, cell cycle, or signaling pathway analysis).
Visualizations
Caption: General experimental workflow for a this compound cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Costunolide and Dehydrocostus Lactone
Costunolide and dehydrocostus lactone, two naturally occurring sesquiterpene lactones predominantly isolated from the roots of Saussurea lappa, have garnered significant attention in oncological research for their potent anticancer properties.[1] Both compounds have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer models.[2] This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Quantitative Comparison of Anticancer Efficacy
The cytotoxic effects of this compound and dehydrocostus lactone have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| YD-10B | Oral Cancer | 9.2 | 24 | [3] |
| Ca9-22 | Oral Cancer | 7.9 | 24 | [3] |
| YD-9 | Oral Cancer | 39.6 | 24 | [3] |
| SK-BR-3 | Breast Cancer | 12.76 | Not Specified | |
| T47D | Breast Cancer | 15.34 | Not Specified | |
| MCF-7 | Breast Cancer | 30.16 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 27.90 | Not Specified | |
| MPSC1(PT) | Platinum-Resistant Ovarian Cancer | More potent than cisplatin | Not Specified | [4] |
| A2780(PT) | Platinum-Resistant Ovarian Cancer | More potent than cisplatin | Not Specified | [4] |
| SKOV3(PT) | Platinum-Resistant Ovarian Cancer | More potent than cisplatin | Not Specified | [4] |
| T24 | Bladder Cancer | Dose-dependent inhibition | 24 | [5] |
| HCT116 | Colon Cancer | Not Specified | Not Specified | [6] |
| MDA-MB-231-Luc | Breast Cancer | Not Specified | Not Specified | [6] |
Table 2: IC50 Values of Dehydrocostus Lactone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| A549 | Lung Cancer | ~2 | 24 | [7] |
| H460 | Lung Cancer | ~2 | 24 | [7] |
| A549 | Lung Cancer | ~1 | 48 | [7] |
| H460 | Lung Cancer | ~1 | 48 | [7] |
| MDA-MB-231 | Breast Cancer | 21.5 | 48 | [8] |
| MDA-MB-453 | Breast Cancer | 43.2 | 48 | [8] |
| SK-BR-3 | Breast Cancer | 25.6 | 48 | [8] |
| SK-OV-3 | Ovarian Cancer | 15.9 | 48 | [8] |
| OVCAR3 | Ovarian Cancer | 10.8 | 48 | [8] |
| U118 | Glioblastoma | 17.16 | 48 | |
| U251 | Glioblastoma | 22.33 | 48 | |
| U87 | Glioblastoma | 26.42 | 48 | |
| BON-1 | Gastrinoma | 71.9 | 24 | [9] |
| BON-1 | Gastrinoma | 52.3 | 48 | [9] |
| HCC70 | Breast Cancer | 1.11 | Not Specified | |
| MCF-7 | Breast Cancer | 24.70 | Not Specified |
Mechanisms of Anticancer Action
Both this compound and dehydrocostus lactone exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Both compounds have been shown to induce apoptosis through intrinsic and extrinsic pathways.
This compound triggers apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5][10] This is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3.[4][10] this compound also upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5][11] Furthermore, it can activate the extrinsic pathway by involving the Fas receptor, leading to the activation of caspase-8.[4]
Dehydrocostus lactone also induces apoptosis through both mitochondrial-dependent (intrinsic) and death receptor-mediated (extrinsic) pathways.[1][7] It activates pro-caspase-9 and pro-caspase-3, leading to the cleavage of PARP, a key protein in DNA repair.[7] Similar to this compound, dehydrocostus lactone can also induce endoplasmic reticulum (ER) stress, contributing to apoptosis.[7]
Cell Cycle Arrest
By disrupting the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating.
This compound has been observed to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M arrest in oral, breast, and hepatocellular carcinoma cells, while inducing G1/S arrest in lung squamous carcinoma cells.[3][12] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Dehydrocostus lactone has been shown to induce cell cycle arrest primarily at the G2/M phase in breast and ovarian cancer cells, as well as in esophageal squamous cell carcinoma.[8] In some instances, such as in gastrinoma cancer cells, it can induce a sub-G1 arrest, which is indicative of apoptosis.[9]
Modulation of Signaling Pathways
The anticancer effects of this compound and dehydrocostus lactone are mediated by their ability to modulate various intracellular signaling pathways that are often dysregulated in cancer.
This compound has been shown to suppress several key survival pathways, including the PI3K/Akt, NF-κB, and STAT3 pathways.[11] It can also activate stress-related pathways like the p38 and JNK MAPK pathways, which can contribute to apoptosis.[11]
Dehydrocostus lactone also inhibits critical cancer-promoting pathways such as the Akt/GSK-3β, mTOR, and NF-κB pathways.[7] In esophageal squamous cell carcinoma, it has been shown to inhibit the JAK2/STAT3/PLK1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or dehydrocostus lactone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7] The plate is then shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Cells are treated with the desired concentrations of the compound. After treatment, both floating and adherent cells are collected.
-
Cell Washing: The collected cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[10]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[10]
-
Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Fixation: After treatment with the compound, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Cell Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNA Digestion and DNA Staining: The cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and dehydrocostus lactone and a typical experimental workflow for their evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by Dehydrocostus lactone.
Caption: General experimental workflow.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Costunolide and Parthenolide on Microtubule Dynamics
An Objective Guide for Researchers in Oncology and Cell Biology
Costunolide and parthenolide, two structurally similar sesquiterpene lactones, have emerged as compounds of significant interest in cancer research. Their anti-neoplastic properties are, in part, attributed to their interaction with the cellular cytoskeleton, specifically microtubules. This guide provides a detailed, objective comparison of their effects on microtubules, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations. The focus is on their unique ability to selectively target a specific subset of stabilized microtubules, offering a potential therapeutic window with reduced toxicity compared to conventional microtubule-targeting agents.
Differentiating Mechanisms of Microtubule Interaction
Both this compound and parthenolide selectively decrease the levels of detyrosinated tubulin, a post-translational modification of α-tubulin that serves as a hallmark of stable, long-lived microtubules.[1][2] This stable microtubule population is implicated in the progression, invasiveness, and chemoresistance of tumors, particularly through the formation of microtentacles (McTNs)—membrane protrusions that facilitate the reattachment of circulating tumor cells.[1][3]
While both compounds achieve this outcome, their precise molecular mechanisms appear to diverge.
Parthenolide: The mechanism of parthenolide has been a subject of evolving research.
-
Current Evidence: Direct Tubulin Modification: More recent and direct evidence challenges the TCP inhibition theory. Mass spectrometry studies have shown that parthenolide does not inhibit the identified tubulin carboxypeptidase (the VASH1/VASH2-SVBP complex) in vitro.[6][7] Instead, parthenolide forms covalent adducts directly on α- and β-tubulin subunits, primarily with cysteine and histidine residues.[6][7][8] This modification is believed to cause tubulin protein aggregation, thereby preventing its assembly into microtubules.[6][8] According to this model, the observed reduction in detyrosinated microtubules in cells is an indirect consequence of depleting the pool of polymerization-competent tubulin.[6][7] Some conflicting reports also suggest parthenolide can stimulate tubulin assembly in vitro, highlighting the complexity of its interactions.[9]
This compound: The action of this compound is less controversially defined.
-
Like parthenolide, it effectively reduces detyrosinated tubulin levels and the frequency of microtentacles in invasive breast cancer cells.[1][3] This action is critical as it hinders the ability of tumor cells to reattach to endothelial layers.[3][10]
-
Crucially, in a comparative study, this compound did not exhibit the potent inhibitory effect on TCP activity that was observed with parthenolide in the same assay, suggesting a distinct mechanism of action.[4] Its effects have been linked to inducing microtubule polymerization and altering mitotic spindle morphology, which contributes to its antiproliferative activity.[3]
The primary distinction lies in their interaction with the core components of the tyrosination cycle. Evidence points to parthenolide directly binding tubulin itself, while this compound's mechanism for reducing detyrosinated tubulin appears to be independent of direct, potent TCP inhibition.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and parthenolide from key experimental studies.
Table 1: Effect on Detyrosinated Tubulin Levels in Human Breast Carcinoma Cells
| Cell Line | Compound | Concentration | Duration | Result | Reference |
| Bt-549 | Parthenolide | 10 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] |
| 25 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] | ||
| This compound | 10 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] | |
| 25 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] | ||
| MDA-MB-157 | Parthenolide | 10 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] |
| 25 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] | ||
| This compound | 10 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] | |
| 25 µM | 6 hours | Significant reduction in detyrosinated tubulin | [2][11] |
Data compiled from experiments where cells were treated for six hours. The reduction was statistically significant compared to vehicle controls (P < 0.05 or P < 0.001).
Table 2: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 Value | Duration | Reference |
| A431 (Skin Carcinoma) | This compound | ~0.8 µM | 48 hours | [12] |
| SiHa (Cervical Cancer) | Parthenolide | 8.42 ± 0.76 µM | 48 hours | [13] |
| MCF-7 (Breast Cancer) | Parthenolide | 9.54 ± 0.82 µM | 48 hours | [13] |
| 5637 (Bladder Cancer) | Parthenolide | < 10 µM | 24-48 hours | [14] |
IC50 values represent the concentration required to inhibit cell growth by 50% and vary by cell line and exposure time.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the effects of this compound and parthenolide on microtubules.
Immunofluorescence for Microtubule Network Analysis
This protocol is used to visualize the effects of the compounds on the overall microtubule network versus the specific subset of detyrosinated microtubules.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-157, Bt-549) on glass coverslips and allow them to adhere. Treat cells with desired concentrations of parthenolide (e.g., 10 µM), this compound (e.g., 25 µM), or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 6 hours).
-
Fixation and Permeabilization: Fix the cells in 3.7% formaldehyde in PBS for 15-20 minutes at room temperature. Permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.5% NP40) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies diluted in a suitable buffer (e.g., 2% BSA in PBS). Use a polyclonal antibody for detyrosinated α-tubulin and a monoclonal antibody for total α-tubulin (e.g., DM1A) to allow for co-staining.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Acquire images using a laser scanning confocal microscope.[2]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[15][16]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or parthenolide for the desired time period (e.g., 24, 48 hours). Include vehicle-treated wells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16][17] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture is prepared containing purified tubulin (e.g., 2-4 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1 mM) and glycerol (as a polymerization enhancer).[18][19][20]
-
Compound Addition: Add the test compound (this compound or parthenolide) or a control compound (e.g., paclitaxel for stabilization, nocodazole for destabilization) to the wells.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the assembly of microtubules over time (e.g., 60 minutes) by measuring the increase in light scattering (turbidity) at 340 nm in a temperature-controlled spectrophotometer.[19][20]
-
Data Analysis: Plot the change in absorbance over time. An increase in the rate or extent of polymerization indicates a stabilizing effect, while a decrease suggests an inhibitory or destabilizing effect.
Visualizing Workflows and Mechanisms
// Nodes for tubulin states tyr_tubulin [label="Tyrosinated α-Tubulin\n(Dynamic Microtubules)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detyr_tubulin [label="Detyrosinated α-Tubulin\n(Stable Microtubules)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for enzymes ttl [label="Tubulin Tyrosine\nLigase (TTL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tcp [label="Tubulin Carboxypeptidase\n(VASH-SVBP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for compounds parthenolide [label="Parthenolide", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Pathway edges tyr_tubulin -> detyr_tubulin [label=" Detyrosination", arrowhead=normal, color="#EA4335"]; tcp -> tyr_tubulin [arrowhead=none, style=dashed, dir=back]; detyr_tubulin -> tyr_tubulin [label=" Tyrosination", arrowhead=normal, color="#4285F4"]; ttl -> detyr_tubulin [arrowhead=none, style=dashed, dir=back];
// Compound action edges parthenolide -> tyr_tubulin [label=" Covalent Modification\n(Prevents Polymerization)", color="#5F6368", style=bold, fontcolor="#202124"]; parthenolide -> tcp [label=" Inhibition\n(Disputed)", color="#5F6368", style="bold,dashed", fontcolor="#202124"]; this compound -> detyr_tubulin [label=" Reduces Levels\n(Mechanism distinct from TCP inhibition)", color="#5F6368", style=bold, fontcolor="#202124"]; } dot Caption: Tubulin Detyrosination Cycle and Compound Targets.
// Compounds compounds [label="this compound &\nParthenolide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediate Effect detyr_reduction [label="Selective Decrease in\nDetyrosinated Tubulin", fillcolor="#FBBC05", fontcolor="#202124"];
// Downstream Cellular Effects mctn [label="Reduced Microtentacle\n(McTN) Frequency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reattachment [label="Inhibited Tumor Cell\nReattachment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; network [label="Overall Microtubule\nNetwork Largely Intact", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logical Connections compounds -> detyr_reduction; detyr_reduction -> mctn; detyr_reduction -> reattachment; compounds -> network; } dot Caption: Downstream Cellular Effects of the Compounds.
Conclusion
This compound and parthenolide are valuable chemical tools for investigating the role of detyrosinated microtubules in cancer biology. Both compounds effectively reduce levels of this specific tubulin modification, leading to a decrease in cancer cell microtentacles and reattachment efficiency, all while leaving the bulk microtubule network largely intact.[1][2] This selectivity presents a significant advantage over traditional microtubule-targeting drugs like paclitaxel and colchicine, which cause indiscriminate disruption of the entire microtubule network.[1][2]
However, researchers should be aware of their likely distinct mechanisms of action. Current evidence strongly suggests that parthenolide's primary effect stems from direct, covalent modification of tubulin subunits, which impairs polymerization.[6][8] In contrast, this compound's ability to reduce detyrosinated tubulin appears to be independent of direct TCP inhibition, with its mechanism warranting further investigation.[3][4] This comparative guide serves as a foundational resource for designing experiments and interpreting results related to these promising anti-cancer compounds.
References
- 1. Parthenolide and this compound reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide and this compound reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Parthenolide inhibits tubulin carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Destabilizes Microtubules by Covalently Modifying Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC7931505 - Parthenolide Destabilizes Microtubules by Covalently Modifying Tubulin. - OmicsDI [omicsdi.org]
- 8. Parthenolide destabilizes microtubules by covalently modifying tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule-interfering activity of parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Costunolide vs. Cisplatin: A Comparative Analysis of Efficacy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of costunolide, a natural sesquiterpene lactone, and cisplatin, a cornerstone chemotherapy agent, in the context of ovarian cancer. The following sections present a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and the experimental evidence supporting these findings, with a particular focus on platinum-resistant ovarian cancer.
Comparative Cytotoxicity
Recent in vitro studies have demonstrated the potent cytotoxic effects of this compound against ovarian cancer cell lines, notably those resistant to platinum-based therapies. Evidence suggests that this compound may be more effective than cisplatin in inhibiting the growth of platinum-resistant ovarian cancer cells.[1][2]
Table 1: Comparative IC50 Values of this compound and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Treatment Duration | Reference |
| Platinum-Resistant | ||||
| MPSC1(PT) | This compound | More potent than Cisplatin | Not Specified | [1][2] |
| A2780(PT) | This compound | More potent than Cisplatin | Not Specified | [1][2] |
| SKOV3(PT) | This compound | More potent than Cisplatin | Not Specified | [1][2] |
| OAW42-A (Multidrug-Resistant) | This compound | 25 | Not Specified | |
| A2780/DDP (Cisplatin-Resistant) | Cisplatin | >20 | 24h | |
| A2780cp | Cisplatin | 44.07 ± 1.1 µg/ml | 24h | [3] |
| OV-90/CisR1 | Cisplatin | 59.08 ± 2.89 | 72h | [4] |
| OV-90/CisR2 | Cisplatin | 70.14 ± 5.99 | 72h | [4] |
| SKOV-3/CisR1 | Cisplatin | 91.59 ± 8.468 | 72h | [4] |
| SKOV-3/CisR2 | Cisplatin | 109.6 ± 1.47 | 72h | [4] |
| OVCAR10 | Cisplatin | 9.52 | Not Specified | [5] |
| Platinum-Sensitive | ||||
| A2780 | Cisplatin | 6.84 ± 0.66 µg/ml | 24h | [3] |
| OV-90 | Cisplatin | 16.75 ± 0.83 | 72h | [4] |
| SKOV-3 | Cisplatin | 19.18 ± 0.91 | 72h | [4] |
| A2780 | Cisplatin | 0.18 | Not Specified | [5] |
Note: A study reporting an IC50 of 25 µM for this compound in the OAW42-A multidrug-resistant ovarian cancer cell line has been retracted due to the authors' inability to reproduce the experiment and is therefore not cited.
Mechanisms of Action
This compound and cisplatin induce cancer cell death through distinct molecular pathways.
This compound: Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
This compound's primary mechanism of action in ovarian cancer cells involves the generation of intracellular reactive oxygen species (ROS).[1][2] This increase in ROS triggers a cascade of events leading to apoptosis, or programmed cell death. Key molecular events include:
-
Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspase (caspase-3).[1][2]
-
Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1]
-
Mitochondrial-Mediated Apoptosis: The generation of ROS and subsequent activation of caspases indicate the involvement of the intrinsic apoptotic pathway.[1]
Cisplatin: DNA Damage and Apoptosis
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage.[6][7] Upon entering the cell, it forms adducts with DNA, leading to intra- and inter-strand crosslinks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis. The key steps in cisplatin's mechanism of action are:
-
DNA Adduct Formation: Cisplatin binds to the N7 position of guanine and adenine bases in DNA, forming platinum-DNA adducts.[7]
-
DNA Damage Response (DDR): The cell's DNA damage response machinery recognizes these adducts, leading to the activation of signaling pathways that can either repair the damage or initiate apoptosis if the damage is too severe.[6][7]
-
Activation of Apoptotic Pathways: Unrepaired DNA damage leads to the activation of pro-apoptotic proteins and caspases, culminating in cell death.[6]
Experimental Protocols
The findings presented in this guide are based on established in vitro experimental methodologies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and cisplatin on ovarian cancer cells.
Protocol:
-
Ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or cisplatin.
-
Following a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Ovarian cancer cells are treated with the desired concentrations of this compound or cisplatin for a specified time.
-
The cells are then harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of this compound and cisplatin.
Protocol:
-
Following treatment with this compound or cisplatin, ovarian cancer cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified to determine the relative protein expression levels.[12]
Synergistic Potential
Preliminary evidence suggests that this compound may act synergistically with cisplatin to induce cell death in platinum-resistant ovarian cancer cells.[1][2] This finding opens up the possibility of combination therapies that could overcome cisplatin resistance, a major challenge in the clinical management of ovarian cancer. Further investigation into the optimal concentrations and scheduling of this combination is warranted.
Conclusion
The available data indicates that this compound is a promising therapeutic agent for ovarian cancer, particularly in platinum-resistant cases. Its distinct mechanism of action, centered on ROS-induced apoptosis, provides a potential avenue to circumvent the resistance mechanisms that limit the efficacy of cisplatin. While further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile, this compound represents a compelling candidate for future drug development in the fight against ovarian cancer.
References
- 1. This compound Inhibits the Growth of OAW42-A Multidrug-Resistant Human Ovarian Cancer Cells by Activating Apoptotic and Autophagic Pathways, Production of Reactive Oxygen Species (ROS), Cleaved Caspase-3 and Cleaved Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Repair: Predictor of Platinum Efficacy in Ovarian Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 12. mdpi.com [mdpi.com]
Synergistic Power of Costunolide and Doxorubicin: A Promising Combination Therapy for Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. This guide delves into the synergistic effects of combining the natural sesquiterpene lactone, Costunolide, with the widely used chemotherapeutic agent, Doxorubicin, for the treatment of breast cancer. By presenting key experimental data, detailed protocols, and elucidating the underlying molecular mechanisms, this document aims to provide a comprehensive resource for scientists and professionals in the field of oncology drug development.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and Doxorubicin has been quantitatively assessed in breast cancer cell lines, demonstrating that their combined application is more effective than the sum of their individual effects. The Combination Index (CI), a key metric for quantifying drug interactions, has been determined, with values less than 1 indicating synergy.
A study on the T47D breast cancer cell line revealed significant synergy between this compound and Doxorubicin. The combination resulted in synergistic, strongly synergistic, and very strongly synergistic effects across various concentrations.[1] The most potent combination yielded a CI value of 0.09, signifying a very strong synergistic interaction.[1]
Table 1: Combination Index (CI) of this compound and Doxorubicin in T47D Breast Cancer Cells
| This compound Concentration (µM) | Doxorubicin Concentration (µM) | Combination Index (CI) | Interpretation |
| 7.984 | 3.423 | 0.09 | Very Strong Synergy |
| Additional combinations | showed | synergistic to | strong synergy[1] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 30 | [2] |
| MDA-MB-231 | 40 | |
| SK-BR-3 | 12.76 | [3] |
| T47D | 15.34 | [3] |
Table 3: Effects of this compound and Doxorubicin on Apoptosis-Related Proteins in Breast Cancer Cells
| Treatment | Cell Line | Effect on Bax/Bcl2 Ratio | Effect on Caspase-3 Activity | Reference |
| This compound + Doxorubicin (on senescent cells) | MCF-7 | Significantly Increased | Significantly Increased | [2][4] |
| This compound | MDA-MB-231 | Increased | Increased | |
| This compound | MCF-7 | - | Increased |
Deciphering the Molecular Synergy: Signaling Pathways
The synergistic anti-cancer effect of this compound and Doxorubicin in breast cancer cells appears to be orchestrated through multiple signaling pathways, primarily converging on the induction of apoptosis and cell cycle arrest.
This compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins. In combination with Doxorubicin-induced senescent MCF-7 cells, this compound significantly increases the Bax/Bcl2 ratio, tipping the balance towards apoptosis.[2][4] This is accompanied by a significant increase in the activity of caspase-3, a critical executioner of apoptosis.[2][4] Furthermore, studies on the combination of this compound with a related compound, dehydrocostuslactone, have implicated the involvement of the c-Myc/p53 and AKT/14-3-3 signaling pathways in inducing cell cycle arrest and apoptosis in breast cancer cells.[5]
Research in prostate cancer cells has also shed light on the potential mechanisms of synergy between this compound and Doxorubicin, which may be translatable to breast cancer. This combination was found to enhance apoptosis through the activation of mitogen-activated protein kinases (MAPKs) and the generation of reactive oxygen species (ROS).
Caption: Proposed synergistic signaling pathways of this compound and Doxorubicin in breast cancer cells.
Experimental Workflow
The investigation of the synergistic effects of this compound and Doxorubicin typically follows a well-defined experimental workflow, starting from in vitro cell-based assays to more complex analyses of molecular pathways.
Caption: A typical experimental workflow for studying the synergistic effects of drug combinations in breast cancer.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate breast cancer cells (e.g., T47D, MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, and their combinations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined using dose-response curve analysis. The Combination Index (CI) is calculated using software like CompuSyn.
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Doxorubicin, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, c-Myc, p53, AKT, p-AKT, 14-3-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The combination of this compound and Doxorubicin presents a promising therapeutic strategy for breast cancer. The strong synergistic interaction, as evidenced by low Combination Index values, suggests that this combination could potentially lead to enhanced efficacy at lower, less toxic doses of Doxorubicin. The multifaceted mechanism of action, involving the induction of apoptosis through multiple signaling pathways and cell cycle arrest, provides a strong rationale for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective treatments for breast cancer.
References
- 1. etheses.uin-malang.ac.id [etheses.uin-malang.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone and this compound Induce Apoptosis of Both Proliferative and Doxorubicin-Induced-Senescent Colon and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Costunolide and Other Sesquiterpene Lactones in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Biological Performance of Prominent Sesquiterpene Lactones, Supported by Experimental Data.
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention for their potent biological activities, particularly in the realms of oncology and immunology. Among these, costunolide stands out as a promising therapeutic candidate. This guide provides a comprehensive, data-driven comparison of this compound with other notable sesquiterpene lactones—parthenolide, dehydrocostus lactone, helenalin, and artemisinin—focusing on their anticancer and anti-inflammatory properties. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective evaluation of their therapeutic potential.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of this compound and its counterparts have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound and the cancer cell type. The data below, compiled from multiple studies, summarizes the in vitro anticancer activity of these sesquiterpene lactones.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human Colon Cancer (HCT116) | Not specified | [1] |
| Human Breast Cancer (MDA-MB-231-Luc) | Not specified | [1] | |
| Bladder Cancer (T24) | ~25-50 (induces G2/M arrest) | [2] | |
| Parthenolide | Cervical Cancer (SiHa) | 8.42 ± 0.76 | [3] |
| Breast Cancer (MCF-7) | 9.54 ± 0.82 | [3] | |
| Lung Carcinoma (A549) | 4.3 | [4] | |
| Medulloblastoma (TE671) | 6.5 | [4] | |
| Colon Adenocarcinoma (HT-29) | 7.0 | [4] | |
| Non-Small Cell Lung Cancer (GLC-82) | 6.07 ± 0.45 | [5] | |
| Non-Small Cell Lung Cancer (A549) | 15.38 ± 1.13 | [5] | |
| Non-Small Cell Lung Cancer (H1650) | 9.88 ± 0.09 | [5] | |
| Non-Small Cell Lung Cancer (H1299) | 12.37 ± 1.21 | [5] | |
| Non-Small Cell Lung Cancer (PC-9) | 15.36 ± 4.35 | [5] | |
| Melanoma (A2058) | 20 | [6] | |
| Dehydrocostus Lactone | Breast Cancer (MDA-MB-231) | 21.5 | [7][8] |
| Breast Cancer (MDA-MB-453) | 43.2 | [7][8] | |
| Breast Cancer (SK-BR-3) | 25.6 | [7][8] | |
| Ovarian Cancer (SK-OV-3) | 15.9 | [7][8] | |
| Ovarian Cancer (OVCAR3) | 10.8 | [7][8] | |
| Gastrinoma (BON-1) | 71.9 (24h), 52.3 (48h) | [9] | |
| Breast Cancer (HCC70) | 1.11 ± 1.31 | [10] | |
| Breast Cancer (MCF-7) | 24.70 ± 1.25 | [10] | |
| Helenalin | Breast Cancer (T47D) | 4.69 (24h), 3.67 (48h), 2.23 (72h) | [11] |
| Small Cell Lung Carcinoma (GLC4) | 0.44 (2h exposure) | [12] | |
| Colorectal Cancer (COLO 320) | 1.0 (2h exposure) | [12] | |
| Artemisinin & Derivatives | Lung Cancer (A549) | 28.8 µg/mL (Artemisinin) | [13] |
| Lung Cancer (H1299) | 27.2 µg/mL (Artemisinin) | [13] | |
| Lung Cancer (PC9) | 19.68 (Dihydroartemisinin, 48h) | [13] | |
| Lung Cancer (NCI-H1975) | 7.08 (Dihydroartemisinin, 48h) | [13] | |
| Bladder Cancer (J82) | 0.0618 (Derivative) | [13] | |
| Bladder Cancer (T24) | 0.0569 (Derivative) | [13] |
Anti-Inflammatory Activity: Targeting the NF-κB Pathway
A primary mechanism underlying the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of NF-κB.[14] It can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, and has been found to covalently bind to IκB kinase β (IKKβ), preventing its phosphorylation and subsequent activation of the NF-κB pathway.[15] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[14][16]
Parthenolide is also a well-documented inhibitor of the NF-κB pathway.[17][18] It targets the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[17][19][20] This action blocks the nuclear translocation of NF-κB and inhibits the expression of downstream inflammatory genes.[19][20][21]
Dehydrocostus lactone has demonstrated anti-inflammatory properties by inhibiting the production of iNOS and COX-2, key enzymes involved in the inflammatory response.
While the precise comparative potency for NF-κB inhibition requires further investigation under standardized conditions, both this compound and parthenolide are recognized as potent inhibitors of this critical inflammatory pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][24]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[25]
-
Cell Culture and Treatment: Seed cells (1 x 10^6 cells) in a culture flask and treat with the desired concentrations of the compounds for the specified time.[25]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[25]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[25]
NF-κB Activation Analysis (Western Blot)
Western blotting is employed to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway by monitoring the phosphorylation and degradation of key signaling proteins.[27]
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[28]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[28]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathway and Workflow Visualizations
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: A generalized workflow for evaluating the biological activity of sesquiterpene lactones.
Caption: The inhibitory effect of this compound and parthenolide on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates atherosclerosis in high-fat diet-fed ApoE-/- mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. researchgate.net [researchgate.net]
- 28. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Costunolide: A Comparative Analysis Against Standard of Care in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Costunolide, a naturally occurring sesquiterpene lactone found in several medicinal plants, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in oncology and inflammatory diseases. This guide provides an objective comparison of this compound's performance against established standard-of-care treatments, supported by available experimental data.
Executive Summary
This compound exhibits potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties through the modulation of multiple key signaling pathways. In various cancer cell lines, its cytotoxic effects, as measured by half-maximal inhibitory concentrations (IC50), are comparable to or, in some cases, more potent than standard chemotherapeutic agents. In models of inflammation, this compound has been shown to suppress key inflammatory mediators. While clinical data for this compound is not yet available, the existing preclinical evidence warrants further investigation into its therapeutic potential as a standalone or combination therapy.
Anti-Cancer Potential: A Comparative Overview
This compound has demonstrated significant anti-cancer activity across a range of malignancies, including breast cancer, skin cancer, and leukemia. Its primary mechanisms of action involve inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting cancer cell migration and invasion.[1][2][3]
Comparative In Vitro Efficacy
The following tables summarize the IC50 values of this compound in various cancer cell lines compared to standard-of-care chemotherapeutic agents. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (ER+) | This compound | 40 | [4] |
| MDA-MB-231 (TNBC) | This compound | 40 | [4] |
| SK-BR-3 (HER2+) | This compound | 12.76 | [5] |
| T47D (ER+) | This compound | 15.34 | [5] |
| MCF-7 (ER+) | Tamoxifen | >5 | [6] |
| MDA-MB-231 (TNBC) | Tamoxifen | 21.8 | [7] |
Table 2: Skin Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| A431 (Epidermoid Carcinoma) | This compound | 0.8 | [8] |
| SK-MEL-5 (Melanoma) | This compound | Not specified, but showed significant inhibition | [9] |
| SK-MEL-28 (Melanoma) | This compound | Not specified, but showed significant inhibition | [9] |
| A375 (Melanoma) | This compound | Not specified, but showed significant inhibition | [9] |
Table 3: Leukemia Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| HL-60 | Cytarabine | Not specified, but is a standard of care | [10] |
| THP-1 | Cytarabine | IC50s vary depending on conditions | [11] |
| U937 | Cytarabine | IC50s vary depending on conditions | [11] |
In Vivo Preclinical Data
In a xenograft model using MDA-MB-231 breast cancer cells, this compound treatment at 20 mg/kg/day significantly suppressed tumor growth.[1] Similarly, in a mouse skin carcinogenesis model, this compound was shown to reduce papilloma formation.[12] For melanoma, in vivo studies using xenograft mouse models demonstrated that this compound administration suppressed tumor growth and weight.[9]
Standard-of-care therapies for these cancers have well-established in vivo efficacy. For instance, CPX-351, a liposomal formulation of cytarabine and daunorubicin, has shown superior overall survival compared to the standard 7+3 regimen in certain AML patients.[13] Tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer and has demonstrated significant efficacy in reducing recurrence and mortality.
Anti-Inflammatory Potential
This compound has shown potent anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and STAT3. It has been demonstrated to reduce the production of pro-inflammatory cytokines and enzymes. While direct comparative studies with standard anti-inflammatory drugs are limited, its mechanisms of action suggest it could be a promising candidate for inflammatory conditions.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways.
Caption: this compound's anti-cancer signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or a standard-of-care drug and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[14][15][16]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound or control for the indicated time.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[17]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[18][19][20][21]
Conclusion
The preclinical data for this compound is promising, suggesting it has the potential to be an effective anti-cancer and anti-inflammatory agent. Its multifaceted mechanism of action, targeting several key signaling pathways, may offer advantages over single-target therapies. However, the lack of direct comparative and clinical studies with current standards of care necessitates further rigorous investigation. The experimental protocols provided herein offer a framework for researchers to further validate and expand upon these initial findings. Future research should focus on head-to-head preclinical comparisons, in-depth pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to ascertain the therapeutic utility of this compound in a clinical setting.
References
- 1. This compound and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Impact of this compound Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of this compound in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the progression of TPA-induced cell transformation and DMBA/TPA-induced skin carcinogenesis by regulation of AKT-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-world effectiveness of CPX-351 vs venetoclax and azacitidine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bosterbio.com [bosterbio.com]
- 18. medium.com [medium.com]
- 19. benchchem.com [benchchem.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Costunolide and Other Natural Compounds for Anti-Inflammatory Efficacy
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel anti-inflammatory agents has led to a significant focus on natural compounds. Among these, costunolide, a sesquiterpene lactone, has demonstrated considerable therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory effects of this compound against three other well-researched natural compounds: curcumin, quercetin, and resveratrol. The comparison is based on available experimental data, focusing on their mechanisms of action and inhibitory effects on key inflammatory mediators.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound, curcumin, quercetin, and resveratrol on various inflammatory markers. It is important to note that the data presented is compiled from different studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cell Line | Stimulant | Target Cytokine | IC50 (µM) | Reference(s) |
| This compound | RAW 264.7 | LPS | TNF-α | 0.1 - 1 | [1] |
| RAW 264.7 | LPS | IL-6 | - (Inhibition shown) | [2][3] | |
| Curcumin | RAW 264.7 | LPS | TNF-α | 7.4 | [4] |
| RAW 264.7 | P. intermedia LPS | IL-6 | ~10 (83% inhibition at 20 µM) | [5] | |
| Resveratrol | RAW 264.7 | LPS | TNF-α | 18.9 ± 0.6 | [6] |
| RAW 264.7 | LPS | IL-6 | 17.5 ± 0.7 | [6] | |
| Quercetin | RAW 264.7 | poly(I:C) | TNF-α | - (Significant inhibition at 50 µM) | [7][8] |
| RAW 264.7 | poly(I:C) | IL-6 | - (Significant inhibition at 50 µM) | [7][8] |
Table 2: Inhibition of Key Inflammatory Enzymes and Mediators
| Compound | Target | Assay System | IC50 (µM) | Reference(s) |
| This compound | Nitric Oxide (NO) | RAW 264.7 cells | - (Inhibition shown) | [3] |
| Curcumin | Nitric Oxide (NO) | RAW 264.7 cells | 11.0 ± 0.59 | [9] |
| Resveratrol | Nitric Oxide (NO) | RAW 264.7 cells | - (Inhibition shown) | [10] |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 cells | ~27 | [11] |
| This compound | COX-2 | - | Data not available | [12] |
| Curcumin | COX-2 | - | - (Inhibition shown) | [9] |
| Resveratrol | COX-2 | in vitro | ~50 | [13] |
| Quercetin | COX-2 | - | - (Inhibition shown) | [14] |
Mechanisms of Anti-Inflammatory Action
This compound, curcumin, resveratrol, and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target for all four compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
Signaling Pathways
-
This compound: This sesquiterpene lactone is known to inhibit the NF-κB signaling pathway.[15][16] It has been shown to downregulate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][17]
-
Curcumin: The active component of turmeric, curcumin, also potently inhibits the NF-κB pathway.[18][19] It achieves this by preventing the phosphorylation of IκB, which in turn blocks the nuclear translocation of NF-κB.[19]
-
Resveratrol: This polyphenol found in grapes and other fruits modulates inflammation by inhibiting the NF-κB pathway and also by activating Sirtuin 1 (SIRT1), a protein that can deacetylate and inactivate NF-κB.[13][20]
-
Quercetin: A flavonoid present in many fruits and vegetables, quercetin exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB, and the mitogen-activated protein kinase (MAPK) cascades.[14][21]
Below is a generalized diagram of the NF-κB signaling pathway and the points of inhibition for these natural compounds.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the anti-inflammatory effects of natural compounds. These protocols are based on methodologies frequently reported in the literature for studies involving the RAW 264.7 macrophage cell line.
Cell Culture and LPS Stimulation
This protocol outlines the basic procedure for preparing and treating RAW 264.7 macrophage cells to induce an inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits production of tumor necrosis factor-alpha and interleukin-6 by inducing heme oxygenase-1 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apjai-journal.org [apjai-journal.org]
- 10. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in silico evaluation of NF-κB targeted this compound action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound improved dextran sulfate sodium-induced acute ulcerative colitis in mice through NF-κB, STAT1/3, and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol suppresses lipopolysaccharide-mediated activation of osteoclast precursor RAW 264.7 cells by increasing miR-181a-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Costunolide and Its Synthetic Derivatives: A Guide for Researchers
Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. These therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways. In the quest for enhanced efficacy and improved pharmacokinetic profiles, researchers have synthesized a variety of this compound derivatives. This guide provides a comparative analysis of the biological activities of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Biological Activity: A Quantitative Overview
The therapeutic potential of this compound and its derivatives has been evaluated through various in vitro assays. The following tables summarize the quantitative data on their anti-cancer and anti-inflammatory activities, providing a direct comparison of their potency.
Table 1: Comparative Anticancer Activity of this compound and its 13-Amino Derivatives
A study by Srivastava et al. (2006) synthesized a series of 13-amino derivatives of this compound and evaluated their in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. Several derivatives exhibited enhanced cytotoxicity compared to the parent compound, this compound.[1]
| Compound | SW-620 (Colon) IC50 (µM) | MIAPaCa-2 (Pancreas) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | PA-1 (Ovary) IC50 (µM) | HBL-100 (Breast) IC50 (µM) |
| This compound | 10.8 | 12.5 | 9.8 | 11.2 | >50 |
| Derivative 4d | 5.2 | 10.1 | 8.5 | 9.8 | 45.2 |
| Derivative 4e | 9.5 | 6.2 | 7.1 | 8.5 | 38.6 |
| Derivative 4g | 10.2 | 5.8 | 4.2 | 6.8 | 41.5 |
| Derivative 4p | 8.8 | 7.5 | 5.1 | 5.9 | 22.4 |
Data extracted from Srivastava et al., Bioorganic & Medicinal Chemistry Letters, 2006.
Table 2: Comparative Anti-inflammatory Activity of this compound and its Synthetic Derivatives
A recent study by Lu et al. (2024) synthesized a series of novel this compound derivatives and evaluated their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results demonstrated that several derivatives effectively inhibited NO generation.[2]
| Compound | NO Inhibition IC50 (µM) |
| This compound | 3.8 |
| Derivative 5a | 2.5 |
| Derivative 5b | 3.1 |
| Derivative 5c | 2.8 |
| Derivative 5d | > 40 |
| Derivative 5e | 1.9 |
Data extracted from Lu et al., Bioorganic Chemistry, 2024.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by this compound.
References
Safety Operating Guide
Proper Disposal of Costunolide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of costunolide is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, a sesquiterpene lactone that should be treated as hazardous waste.
This compound is classified as a hazardous substance, known to be a skin and eye irritant, a potential allergen, and a respiratory irritant.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. The following procedures are based on general best practices for the disposal of hazardous solid organic compounds in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or particles.[1]
Step-by-Step Disposal Procedure for Solid this compound
-
Waste Identification and Segregation:
-
This compound waste, including empty containers, contaminated PPE, and any material used for spill cleanup, must be segregated from non-hazardous waste.
-
It should be classified as a solid organic hazardous waste.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and compatible waste container for solid chemical waste. The original container is often a suitable option.[3]
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the date accumulation started, and the specific hazards (e.g., "Irritant," "Sensitizer").
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[3][4]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Any items heavily contaminated with this compound, such as weighing boats or filter paper, should be placed directly into the designated hazardous waste container.
-
Contaminated PPE: Gloves, lab coats, and other PPE that have come into contact with this compound should be double-bagged in clear plastic bags, each tagged with a hazardous waste label, and then placed in the solid hazardous waste container.[5]
-
Empty Containers: An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[3]
-
-
Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste container.[6]
-
The most common and recommended method for the final disposal of solid organic hazardous waste is incineration at a permitted facility.[2][7]
-
Disposal of this compound in Solution
For this compound that has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Use a compatible, leak-proof container with a secure lid.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including the solvent and "this compound," along with their approximate concentrations.
-
Disposal: Arrange for disposal through your institution's EHS department.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 553-21-9 | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation) | [1][2] |
| Recommended Disposal Method | Incineration | [2][7] |
| Satellite Accumulation Area (SAA) Limit | Varies by regulation; consult your institution's EHS guidelines. | [1] |
Experimental Protocols
As this document pertains to disposal procedures, no experimental protocols are cited. The guidance provided is based on established safety and waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of solid this compound waste in a laboratory setting.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling Costunolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Costunolide, a sesquiterpene lactone recognized for its therapeutic potential and notable hazardous properties. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary risks:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these hazards, the following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Primary Gloves: Butyl rubber gloves. Alternative (Double Gloving): Two pairs of nitrile gloves. | This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) which can readily penetrate standard laboratory gloves.[1] Butyl rubber offers excellent resistance to these solvents.[1] Double gloving with nitrile can provide an additional layer of protection for short-duration tasks. |
| Eye Protection | Chemical safety goggles. | Protects against splashes of this compound solutions and contact with the solid powder, which can cause serious eye irritation. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes, such as during the preparation of stock solutions or transfers of large volumes. |
| Body Protection | Fully buttoned laboratory coat. | Prevents contact of this compound with skin and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is essential to avoid inhalation of the powdered form of this compound and aerosols from its solutions, which can cause respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
a. Preparation of Stock Solutions
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[2] Stock solutions are typically prepared in organic solvents.
-
Solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are common solvents for this compound.[2]
-
Procedure:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the required amount of solid this compound.
-
In a suitable container, add the solvent to the solid and mix until fully dissolved. Purging with an inert gas is recommended for solutions in DMSO and DMF.[2]
-
b. Decontamination
Given that sesquiterpene lactones can be potent sensitizers, thorough decontamination of work surfaces and equipment is essential.
-
Procedure:
-
Following any work with this compound, wipe down all surfaces (fume hood, benchtops, etc.) and equipment with a detergent solution.
-
Follow this with a rinse using 70% ethanol.
-
All cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Rinsing with rubbing alcohol or a degreasing soap may also be effective.[3] 3. Seek medical attention, especially if irritation or a rash develops. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes unused solid this compound, contaminated PPE (gloves, lab coats), and cleaning materials. - Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste | Includes stock solutions and any experimental solutions containing this compound. - Collect in a clearly labeled, sealed, and chemically resistant container for hazardous liquid waste. Do not pour down the drain. |
| Sharps Waste | Includes needles, syringes, and pipette tips used to handle this compound solutions. - Dispose of in a designated sharps container for hazardous chemical waste. |
Waste Neutralization: While there are no universally established protocols for the chemical neutralization of this compound in a laboratory setting, its reactivity as a Michael acceptor suggests that treatment with a solution of a thiol-containing compound (e.g., N-acetylcysteine) could potentially reduce its sensitizing potential before disposal. However, any such procedure should be thoroughly evaluated for safety and efficacy before implementation and must comply with institutional and local regulations for hazardous waste treatment.
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its use, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
